3-Fluoro-4-(trifluoromethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDDQBFEWZCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372127 | |
| Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247170-27-0 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247170-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 247170-27-0 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Guide: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide from Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of a proposed synthetic pathway for 3-Fluoro-4-(trifluoromethyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from a readily available benzoic acid derivative, 4-(trifluoromethyl)benzoic acid.
Synthetic Strategy Overview
The synthesis of this compound from benzoic acid is a multi-step process. A plausible and efficient synthetic route begins with 4-(trifluoromethyl)benzoic acid. This starting material is strategic due to the directing effects of the trifluoromethyl and carboxylic acid groups, which are both meta-directing. This allows for the regioselective introduction of a nitro group at the 3-position. Subsequent reduction, fluorination via a Balz-Schiemann reaction, and amidation afford the target molecule.
The proposed four-step synthesis is as follows:
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Nitration: Electrophilic aromatic substitution of 4-(trifluoromethyl)benzoic acid to introduce a nitro group at the 3-position, yielding 3-nitro-4-(trifluoromethyl)benzoic acid.
-
Reduction: Reduction of the nitro group of 3-nitro-4-(trifluoromethyl)benzoic acid to an amino group, yielding 3-amino-4-(trifluoromethyl)benzoic acid.
-
Fluorination: Conversion of the amino group to a fluoro group via a Balz-Schiemann reaction, yielding 3-fluoro-4-(trifluoromethyl)benzoic acid.
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Amidation: Conversion of the carboxylic acid to the primary amide, yielding the final product, this compound.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols and Data
Step 1: Nitration of 4-(Trifluoromethyl)benzoic Acid
The nitration of 4-(trifluoromethyl)benzoic acid is achieved using a standard mixed acid (nitric and sulfuric acid) method. The strong electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups deactivates the aromatic ring, necessitating forcing conditions. Both substituents direct the incoming electrophile to the meta position, leading to the desired 3-nitro-4-(trifluoromethyl)benzoic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-(trifluoromethyl)benzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 4-(Trifluoromethyl)benzoic Acid |
| Product | 3-Nitro-4-(trifluoromethyl)benzoic Acid |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Solvent | None |
| Reaction Temperature | 0-15 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Purity | >95% after recrystallization |
Step 2: Reduction of 3-Nitro-4-(trifluoromethyl)benzoic Acid
The reduction of the nitro group to an amine can be accomplished by various methods, including catalytic hydrogenation or using a metal in an acidic medium. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-nitro-4-(trifluoromethyl)benzoic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for several hours or until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-amino-4-(trifluoromethyl)benzoic acid.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 3-Nitro-4-(trifluoromethyl)benzoic Acid |
| Product | 3-Amino-4-(trifluoromethyl)benzoic Acid |
| Reagents | H₂, Pd/C |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Expected Yield | 85-95% |
| Purity | >98% after recrystallization |
Step 3: Fluorination of 3-Amino-4-(trifluoromethyl)benzoic Acid (Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[1][2] It involves the diazotization of an aniline derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2]
Experimental Protocol:
-
Suspend 3-amino-4-(trifluoromethyl)benzoic acid in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by a cold ether wash.
-
Carefully dry the isolated diazonium salt.
-
Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases and the solid has decomposed. This step should be performed with caution behind a blast shield.
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The resulting crude product, 3-fluoro-4-(trifluoromethyl)benzoic acid, can be purified by recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 3-Amino-4-(trifluoromethyl)benzoic Acid |
| Product | 3-Fluoro-4-(trifluoromethyl)benzoic Acid |
| Reagents | HBF₄, NaNO₂ |
| Solvent | Water |
| Reaction Temperature | 0-5 °C (diazotization), Thermal decomposition |
| Reaction Time | 1-2 hours (diazotization), variable (decomposition) |
| Expected Yield | 50-70% |
| Purity | >97% after recrystallization |
Step 4: Amidation of 3-Fluoro-4-(trifluoromethyl)benzoic Acid
The final step is the conversion of the carboxylic acid to the primary amide. A common and effective method is to first convert the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by reaction with ammonia.[3][4]
Experimental Protocol:
-
In a fume hood, add 3-fluoro-4-(trifluoromethyl)benzoic acid to an excess of thionyl chloride. A catalytic amount of DMF can be added to facilitate the reaction.
-
Gently reflux the mixture for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-fluoro-4-(trifluoromethyl)benzoyl chloride.
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Dissolve the crude acyl chloride in an inert anhydrous solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide).
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction with water and separate the organic layer.
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Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 3-Fluoro-4-(trifluoromethyl)benzoic Acid |
| Product | This compound |
| Reagents | SOCl₂, NH₃ |
| Solvent | Dichloromethane or THF |
| Reaction Temperature | Reflux (acyl chloride formation), 0 °C to RT (amidation) |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
| Purity | >98% after purification |
Logical Relationships in Synthesis
The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical dependencies of the synthetic steps.
Caption: Logical flow of the synthetic strategy.
This technical guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to characterize the intermediates and the final product.
References
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzamide (CAS: 247170-27-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)benzamide is a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that some physical properties are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| CAS Number | 247170-27-0 | [1][2] |
| Molecular Formula | C₈H₅F₄NO | [1][2] |
| Molecular Weight | 207.13 g/mol | [1][2] |
| Predicted Boiling Point | 222.6 ± 40.0 °C | [3] |
| Predicted Density | 1.420 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway starting from 3-fluoro-4-(trifluoromethyl)benzonitrile.
Caption: Proposed synthesis of this compound via hydrolysis.
General Experimental Protocol: Hydrolysis of a Benzonitrile
This protocol is a general representation and would require optimization for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting nitrile (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture).
-
Reagent Addition: Add a strong base (e.g., sodium hydroxide, several equivalents) or a strong acid (e.g., sulfuric acid) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was base-catalyzed, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate, which may then need to be converted to the amide. For direct amide formation, specific hydrolysis conditions are required. If the product precipitates, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Alternative Synthetic Route: From 3-Fluoro-4-(trifluoromethyl)benzoic Acid
Another viable route involves the conversion of the corresponding benzoic acid to the benzamide. The benzoic acid precursor, 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7), is commercially available.
-
Acid Chloride Formation: The benzoic acid can be converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amination: The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final benzamide product.
Spectroscopic Data
Detailed experimental spectra for this compound are not publicly available. However, based on the known chemical structure and data from related compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities and Coupling |
| ¹H | ~7.5 - 8.5 | Aromatic protons will appear as multiplets or complex splitting patterns due to H-H and H-F couplings. The amide protons (-CONH₂) will likely appear as two broad singlets. |
| ¹³C | ~110 - 170 | Aromatic carbons will show complex splitting due to C-F coupling. The trifluoromethyl carbon will appear as a quartet. The carbonyl carbon will be in the range of 165-170 ppm. |
| ¹⁹F | ~ -60 to -65 (for -CF₃) ~ -110 to -130 (for Ar-F) | The trifluoromethyl group will appear as a singlet. The aromatic fluorine will likely show coupling to adjacent protons. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3500 | Medium-Strong, Broad |
| C=O Stretch | 1630 - 1690 | Strong |
| C-N Stretch | 1380 - 1430 | Medium |
| C-F Stretch (Ar-F) | 1100 - 1400 | Strong |
| C-F Stretch (-CF₃) | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M]⁺ | 207.03 | Molecular ion peak. |
| [M-NH₂]⁺ | 191.03 | Loss of the amino group. |
| [M-CONH₂]⁺ | 163.02 | Loss of the carboxamide group. |
Biological Activity and Signaling Pathways
As of the latest literature survey, there is no specific information available regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 247170-27-0).
While the broader class of benzamides has been investigated for a wide range of biological activities, including as enzyme inhibitors and modulators of signaling pathways, these findings cannot be directly extrapolated to this specific compound without experimental validation. Researchers in drug discovery may consider this compound as a fragment or starting point for library synthesis and subsequent biological screening against various targets. The fluorination pattern suggests it may have properties suitable for a medicinal chemistry campaign.
Due to the lack of information on its biological targets, no signaling pathway diagrams can be provided at this time.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is presumed to be an irritant to the skin, eyes, and respiratory system.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. This guide has summarized the currently available information on its properties, potential synthetic routes, and expected spectral characteristics. Significant data gaps exist, particularly concerning its experimental physical properties and biological activity. Further experimental investigation is required to fully characterize this compound and explore its potential as a lead structure in drug discovery programs.
References
An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(trifluoromethyl)benzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-(trifluoromethyl)benzamide, a key intermediate in the synthesis of pharmacologically active compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility expectations, and detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.
Introduction to this compound
This compound is a fluorinated aromatic amide. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its physicochemical properties, including its solubility. These functional groups can alter the molecule's polarity, crystal lattice energy, and its ability to act as a hydrogen bond donor and acceptor. Understanding the solubility of this compound is critical for its use in organic synthesis, particularly in the development of pharmaceuticals such as potassium channel openers. For instance, the related compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, is a crucial building block in the synthesis of potassium channel openers for treating conditions like epilepsy.[1]
Expected Solubility Profile
While specific quantitative data for this compound is scarce, the solubility of structurally similar fluorinated benzamides can provide valuable insights. Generally, compounds of this nature exhibit higher solubility in organic solvents compared to aqueous solutions.
Key Influencing Factors:
-
Polarity: The amide group provides polarity and hydrogen bonding capabilities, while the fluorinated phenyl ring introduces hydrophobicity.
-
"Like Dissolves Like": It is anticipated that this compound will be more soluble in polar aprotic solvents and polar protic solvents that can effectively solvate the molecule.
-
Fluorine Content: Highly fluorinated organic molecules can be both hydrophobic and lipophobic, sometimes leading to unique solubility behaviors.
Based on the solubility of related benzamides, a qualitative solubility prediction is presented in the table below. It is crucial to note that these are expected trends and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including many amides. |
| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should effectively solvate the compound. | |
| Acetone | Moderately Soluble | Its polarity should allow for good interaction with the amide group. | |
| Polar Protic | Methanol (MeOH) | Soluble to Moderately Soluble | The hydroxyl group can hydrogen bond with the amide, facilitating dissolution. |
| Ethanol (EtOH) | Soluble to Moderately Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Moderately Soluble | While less polar, DCM can often dissolve moderately polar organic compounds. |
| Toluene | Sparingly Soluble to Insoluble | The non-polar nature of toluene is less likely to effectively solvate the polar amide group. | |
| Hexanes | Insoluble | As a non-polar hydrocarbon, hexanes are unlikely to dissolve a polar amide. | |
| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic fluorinated phenyl ring is expected to significantly limit aqueous solubility. The introduction of fluorine often decreases water solubility.[2] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.
Shake-Flask Method for Equilibrium Solubility Determination
This method measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically resistant filter (e.g., PTFE). It is critical to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample.
Role in Synthesis and Logical Relationships
As previously mentioned, this compound is a valuable synthetic intermediate. Its precursor, 3-fluoro-4-(trifluoromethyl)benzoic acid, is used in the synthesis of potassium channel openers. The general synthetic relationship involves the conversion of the carboxylic acid to the benzamide, which can then undergo further reactions.
Conclusion
This technical guide has provided a detailed overview of the anticipated solubility of this compound in various organic solvents, grounded in the principles of physical organic chemistry. While specific quantitative data remains to be extensively published, the provided experimental protocols, particularly the shake-flask method, offer a robust framework for researchers to determine these crucial parameters. Understanding the solubility of this compound is paramount for its effective use in the synthesis of advanced pharmaceutical agents, such as potassium channel openers. The logical workflow and synthetic pathway diagrams further contextualize the importance of this molecule in drug discovery and development. It is recommended that researchers generate experimental solubility data in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile for this important compound.
References
Spectroscopic data (NMR, IR, MS) of 3-Fluoro-4-(trifluoromethyl)benzamide
An in-depth analysis of the spectroscopic characteristics of 3-Fluoro-4-(trifluoromethyl)benzamide is presented in this technical guide, which is intended for researchers, scientists, and professionals in the field of drug development. This document offers a thorough summary of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are provided along with the organized data tables to ensure reproducibility and comprehension of the methodologies used. A visual workflow of the spectroscopic analysis process is also included to improve comprehension.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. It is important to note that while the mass spectrometry data is based on predictions, the NMR and IR data are based on analyses of structurally similar compounds and computational predictions due to the limited availability of direct experimental data for this specific molecule.
Mass Spectrometry (MS) Data
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are detailed in Table 1. This data is crucial for determining the molecular weight and elemental composition of the compound.[1]
Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 208.03801 |
| [M+Na]⁺ | 230.01995 |
| [M-H]⁻ | 206.02345 |
| [M+NH₄]⁺ | 225.06455 |
| [M+K]⁺ | 245.99389 |
| [M]⁺ | 207.03018 |
¹H Nuclear Magnetic Resonance (NMR) Data
The expected chemical shifts for the protons in this compound are presented in Table 2. These predictions are based on the analysis of analogous compounds and are essential for elucidating the molecule's structural features.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.9 - 8.1 | Doublet |
| H-5 | 7.7 - 7.9 | Doublet |
| H-6 | 7.6 - 7.8 | Doublet of doublets |
| -CONH₂ | 7.5 - 8.0 | Broad singlet |
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 3 outlines the predicted chemical shifts for the carbon atoms in this compound. This data provides insight into the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~167 |
| C-F | ~160 (with C-F coupling) |
| C-CF₃ | ~130 (quartet) |
| C-1 | ~135 |
| C-2 | ~128 |
| C-5 | ~125 |
| C-6 | ~118 |
| CF₃ | ~123 (quartet) |
Infrared (IR) Spectroscopy Data
The characteristic infrared absorption bands for this compound are listed in Table 4. These bands correspond to the vibrational frequencies of specific functional groups within the molecule.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3400 - 3200 |
| C=O Stretch (Amide) | 1680 - 1650 |
| C-N Stretch (Amide) | 1420 - 1380 |
| C-F Stretch (Aromatic) | 1280 - 1200 |
| C-F Stretch (Trifluoromethyl) | 1180 - 1100 |
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound is illustrated in the following diagram. This process ensures a systematic approach to structure elucidation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] The solution is then transferred to a 5 mm NMR tube.[2]
-
Data Acquisition : The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR : The acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.
-
ATR Method :
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded by passing an infrared beam through the ATR crystal.
-
-
KBr Pellet Method :
-
A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle.[3][4][5]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
-
The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is used to generate ions from the sample molecules.[6][7][8] EI is a "hard" technique that often causes fragmentation, providing structural information, while ESI and CI are "soft" techniques that typically yield the molecular ion.[6][8]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[7][9]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[7][9]
References
- 1. PubChemLite - this compound (C8H5F4NO) [pubchemlite.lcsb.uni.lu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Crystal Structure of 3-Fluoro-4-(trifluoromethyl)benzamide: A Search for Definitive Crystallographic Data
A comprehensive search of scientific databases and literature has revealed that the specific crystal structure of 3-Fluoro-4-(trifluoromethyl)benzamide is not publicly available at this time. While extensive research has been conducted on the synthesis and crystallographic analysis of related fluorinated benzamides, the definitive structural data for this particular compound, including its unit cell parameters, bond lengths, and angles, has not been deposited in resources such as the Cambridge Crystallographic Data Centre (CCDC) or detailed in published literature.
The investigation into the crystal structures of analogous compounds, such as N-[4-(trifluoromethyl)phenyl]benzamide and various other isomers of fluorinated benzamides, highlights the significant interest in this class of molecules within the fields of medicinal chemistry and materials science.[1][2] These studies underscore the crucial role of intermolecular interactions, including N—H⋯O hydrogen bonding and weaker C—H⋯F contacts, in dictating the solid-state packing of these structures.[1]
General Experimental Protocols for Benzamide Crystallography
For researchers seeking to determine the crystal structure of this compound or similar compounds, a general experimental workflow can be outlined. This process is standard in the field of single-crystal X-ray crystallography.
Synthesis and Crystallization: The initial step involves the synthesis of the target compound, which for benzamides often involves the reaction of a corresponding benzoyl chloride with ammonia or an appropriate amine. Following synthesis and purification, the critical and often challenging step is the growth of single crystals suitable for X-ray diffraction. A common method for small organic molecules is slow evaporation from a saturated solution or vapor diffusion.[3]
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern. The positions and intensities of the diffracted X-rays are recorded by a detector.
Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model of the molecule is built. This model is then refined to best fit the experimental data, yielding precise information about bond lengths, angles, and intermolecular interactions.
Below is a generalized workflow for the determination of a novel crystal structure, which would be applicable to this compound.
While the specific crystal structure of this compound remains to be determined and reported, the established methodologies provide a clear path for its elucidation. The structural insights gained from such a study would be a valuable addition to the understanding of fluorinated benzamides and their potential applications. Researchers in the field are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.
References
- 1. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of 3-Fluoro-4-(trifluoromethyl)benzamide in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Introduction: The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within this landscape, 3-Fluoro-4-(trifluoromethyl)benzamide has emerged as a high-value building block, providing a unique combination of features that are increasingly sought after in the design of novel therapeutics. This technical guide explores the potential applications of this compound, detailing its role in the development of targeted therapies, presenting key biological data of its derivatives, and providing representative experimental protocols.
The benzamide moiety itself is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets. When combined with a trifluoromethyl group, it gains enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] The further addition of a fluorine atom at the 3-position can introduce additional polarity and conformational constraints, offering medicinal chemists a nuanced approach to fine-tuning a molecule's properties for optimal efficacy and safety.
Core Applications in Drug Discovery
The this compound scaffold has shown significant promise in the development of several classes of therapeutic agents, most notably in oncology and inflammatory diseases.
Kinase Inhibitors
One of the most prominent applications of this scaffold is in the design of kinase inhibitors. The trifluoromethyl group can effectively occupy hydrophobic pockets within the kinase ATP-binding site, contributing to enhanced potency. A prime example is the development of Bafetinib (NS-187), a dual Bcr-Abl/Lyn tyrosine kinase inhibitor.[2][3] In the development of Bafetinib, the addition of a trifluoromethyl group at the 3-position of the benzamide ring led to a significant improvement in inhibitory activity against the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML).[1]
The general structure of these inhibitors often involves the amide nitrogen of the this compound core being linked to a substituted phenyl ring, which in turn is connected to a heterocyclic moiety that interacts with the hinge region of the kinase.
Bcr-Abl Signaling Pathway and Inhibition
Caption: Bcr-Abl signaling and the inhibitory action of Bafetinib.
PARP Inhibitors
The benzamide core is a well-established pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.[4] PARP inhibitors are a crucial class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. The this compound scaffold can serve as a starting point for the synthesis of potent PARP inhibitors, with the amide group providing the necessary interaction with the enzyme's active site.
Other Potential Applications
The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this scaffold attractive for exploring other therapeutic targets. Derivatives of trifluoromethyl benzamides have been investigated as cholesteryl ester transfer protein (CETP) inhibitors for the treatment of hyperlipidemia.[5] Additionally, the core structure has been incorporated into molecules targeting transient receptor potential melastatin 8 (TRPM8) for migraine treatment and has been explored in the development of antibacterial agents.[6][7]
Quantitative Data on Derivatives
While specific biological data for this compound itself is not widely published, structure-activity relationship (SAR) studies on its derivatives provide valuable insights into its potential. The following tables summarize key quantitative data from representative studies.
| Table 1: Bcr-Abl Kinase Inhibitory Activity of Bafetinib (NS-187) | |
| Target | IC50 (nM) |
| Bcr-Abl | 5.8 |
| Lyn | 19 |
| K562 cells (wt Bcr-Abl) | 11 |
| 293T cells (wt Bcr-Abl) | 22 |
| Data sourced from APExBIO product information on Bafetinib.[2] |
| Table 2: CETP Inhibitory Activity of Trifluoromethyl Benzamide Derivatives | |
| Compound | IC50 (µM) |
| 8a | 2.45 |
| 8b | 1.87 |
| 8c | 1.33 |
| 8d | 1.25 |
| 8e | 1.54 |
| 8f | 1.76 |
| 9a | 2.11 |
| 9b | 1.69 |
| 9c | 1.03 |
| Data from a study on trifluoromethyl benzamides as CETP inhibitors. Note: These are not direct derivatives of this compound but demonstrate the potential of the trifluoromethyl benzamide scaffold.[5] |
Experimental Protocols
The synthesis of derivatives from this compound typically involves the amidation of its corresponding carboxylic acid precursor, 3-fluoro-4-(trifluoromethyl)benzoic acid. Below are representative protocols for this key transformation.
Experimental Workflow: Amide Synthesis
Caption: General workflow for amide coupling.
Protocol 1: Synthesis of a Representative Amide Derivative via HATU Coupling
This protocol describes a direct amide coupling of 3-fluoro-4-(trifluoromethyl)benzoic acid with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound from the Corresponding Benzoic Acid
This protocol outlines the synthesis of the title compound from its carboxylic acid precursor.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (concentrated aqueous solution)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask, add 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
-
In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Slowly add the acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring.
-
Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its unique substitution pattern provides a favorable combination of properties that can be exploited to design potent and selective inhibitors for a range of biological targets. The successful development of kinase inhibitors like Bafetinib underscores the potential of this scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the future of drug discovery.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the amide group in 3-Fluoro-4-(trifluoromethyl)benzamide
An In-Depth Technical Guide to the Reactivity of the Amide Group in 3-Fluoro-4-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amide functional group in this compound. The presence of two potent electron-withdrawing groups, a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position, significantly modulates the electron density of the aromatic ring and the amide moiety. This guide explores the electronic effects of these substituents and their influence on key reactions of the amide group, including hydrolysis, dehydration, reduction, and rearrangement. Detailed experimental protocols, data summaries, and pathway visualizations are provided to support further research and application in synthesis and drug development.
Compound Profile and Electronic Structure
This compound is a substituted aromatic amide whose reactivity is dictated by the strong electron-withdrawing nature of its substituents.
| Property | Value | Reference |
| CAS Number | 247170-27-0 | [1] |
| Molecular Formula | C₈H₅F₄NO | [2][3] |
| Molecular Weight | 207.13 g/mol | [2][3] |
| Chemical Structure | See Figure 1 |
The 4-trifluoromethyl (-CF₃) group exerts a powerful, electron-withdrawing inductive effect (-I) and a moderate resonance (mesomeric) effect (-M). The 3-fluoro (-F) group also exhibits a strong inductive effect (-I) but a weaker, opposing resonance effect (+M). The cumulative result is a significant decrease in electron density on the benzene ring and, critically, at the carbonyl carbon of the amide group. This heightened electrophilicity of the carbonyl carbon is the primary determinant of the amide's reactivity towards nucleophiles.
Key Reactions of the Amide Group
The electron-deficient nature of the carbonyl group in this compound governs its participation in several fundamental reactions. A summary of these transformations is presented below.
| Reaction | Product | Typical Reagents | Expected Reactivity |
| Hydrolysis | 3-Fluoro-4-(trifluoromethyl)benzoic acid | H₂SO₄ / H₂O or NaOH / H₂O | Enhanced. The electrophilic carbonyl is highly susceptible to nucleophilic attack. |
| Dehydration | 3-Fluoro-4-(trifluoromethyl)benzonitrile | POCl₃, SOCl₂, P₂O₅, (COCl)₂ | Favorable. The reaction proceeds readily with standard dehydrating agents.[4][5][6] |
| Reduction | 3-Fluoro-4-(trifluoromethyl)benzylamine | LiAlH₄, BH₃·THF | Favorable. The electrophilic carbonyl is readily attacked by hydride reagents. |
| Hofmann Rearrangement | 3-Fluoro-4-(trifluoromethyl)aniline | Br₂ / NaOH | Feasible. The reaction should proceed, though rates of steps may be affected by EWGs. |
Hydrolysis to Carboxylic Acid
The conversion of the amide to 3-Fluoro-4-(trifluoromethyl)benzoic acid can be achieved under either acidic or basic conditions. The strong electron-withdrawing groups facilitate the nucleophilic attack of water or hydroxide on the carbonyl carbon, making the reaction more facile compared to electron-neutral or electron-rich benzamides.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL/g of amide).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
The resulting precipitate, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to yield the pure carboxylic acid.
Dehydration to Nitrile
The dehydration of the primary amide group provides a direct route to 3-Fluoro-4-(trifluoromethyl)benzonitrile, a valuable synthetic intermediate.[7] This transformation is efficiently carried out using a variety of standard dehydrating agents.[4][5][6]
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C8H5F4NO) [pubchemlite.lcsb.uni.lu]
- 3. 247170-27-0|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Stability of 3-Fluoro-4-(trifluoromethyl)benzamide Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)benzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its stability under different pH conditions is a critical parameter that can influence its storage, handling, and reaction conditions during drug development and manufacturing. This technical guide provides an in-depth overview of the expected stability of this compound under both acidic and basic conditions, based on established principles of amide hydrolysis and data from structurally related compounds. Due to the limited availability of specific quantitative stability data for this exact molecule in publicly accessible literature, this guide extrapolates likely behaviors and provides detailed experimental protocols for its assessment.
Core Concepts: Amide Hydrolysis
Amides, including this compound, are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acids and bases.[1] The primary degradation products of this compound hydrolysis are 3-fluoro-4-(trifluoromethyl)benzoic acid and ammonia (under basic conditions) or the ammonium ion (under acidic conditions).[2]
The rate of amide hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and trifluoromethyl groups present in the target molecule, are known to accelerate the rate of hydrolysis compared to unsubstituted benzamide. This is because they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. For instance, in concentrated perchloric acid, p-nitrobenzamide, which has a strong electron-withdrawing group, hydrolyzes significantly faster than benzamide and p-toluamide (which has an electron-donating group).[3]
Predicted Stability and Degradation Profile
Table 1: Predicted Qualitative Stability of this compound
| Condition | Predicted Stability | Rationale |
| Neutral (pH ~7) | Relatively stable at room temperature. | Hydrolysis is slow without a catalyst. |
| Acidic (pH < 7) | Susceptible to hydrolysis, rate increases with acidity and temperature. | Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Basic (pH > 7) | Susceptible to hydrolysis, rate increases with basicity and temperature. | Direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. |
Table 2: Estimated Quantitative Degradation under Forced Conditions
The following table provides an estimated percentage of degradation for this compound under typical forced degradation conditions. These values are extrapolated from general knowledge of amide stability and the behavior of benzamides with electron-withdrawing substituents. Actual values must be determined experimentally.
| Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) |
| 0.1 M HCl | 60 | 24 | 10 - 25 |
| 1 M HCl | 80 | 24 | > 50 |
| 0.1 M NaOH | 60 | 8 | 15 - 30 |
| 1 M NaOH | 80 | 8 | > 60 |
Signaling Pathways and Experimental Workflows
Degradation Pathways
The fundamental mechanisms for acid and base-catalyzed hydrolysis of this compound are well-established for amides.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Caption: Base-Catalyzed Hydrolysis Pathway.
Experimental Workflow
A typical workflow for assessing the stability of this compound using a stability-indicating HPLC method is outlined below.
Caption: Forced Degradation Study Workflow.
Experimental Protocols
The following are detailed, adaptable protocols for conducting forced degradation studies on this compound.
Protocol 1: Acidic Hydrolysis Stability Study
Objective: To determine the rate and extent of degradation of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
For 0.1 M HCl stress: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
For 1 M HCl stress: Mix 1 mL of the stock solution with 9 mL of 1 M HCl in a sealed vial.
-
Incubate the vials at a controlled temperature (e.g., 60°C or 80°C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching and Preparation for Analysis:
-
Immediately cool the aliquot to room temperature.
-
Neutralize the aliquot with an equivalent volume and concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. (See HPLC Method Details below).
-
Data Analysis: Calculate the percentage of the remaining this compound and the formation of the 3-fluoro-4-(trifluoromethyl)benzoic acid peak at each time point.
Protocol 2: Basic Hydrolysis Stability Study
Objective: To determine the rate and extent of degradation of this compound under basic conditions.
Materials:
-
Same as for the acidic hydrolysis study, but with NaOH for stressing and HCl for neutralization.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
For 0.1 M NaOH stress: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
For 1 M NaOH stress: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH in a sealed vial.
-
Incubate the vials at a controlled temperature (e.g., 60°C or 80°C).
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 hours; note that basic hydrolysis may be faster).
-
Sample Quenching and Preparation for Analysis:
-
Cool the aliquot to room temperature.
-
Neutralize with an equivalent of HCl.
-
Dilute with the mobile phase to a suitable concentration.
-
-
HPLC Analysis: Analyze using the stability-indicating HPLC method.
-
Data Analysis: Quantify the parent compound and the primary degradation product.
HPLC Method Details (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a gradient or isocratic mode. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 230-270 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Conclusion
This compound is predicted to be susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation accelerated by increased temperature and catalyst concentration. The presence of strong electron-withdrawing groups suggests a lower stability compared to unsubstituted benzamide. For definitive quantitative stability data, it is imperative to conduct experimental studies as outlined in the provided protocols. The development of a validated stability-indicating analytical method is crucial for accurately monitoring the degradation of the parent compound and the formation of its degradation products. This information is essential for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this intermediate.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide via Amide Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical research and development. The protocols detailed below leverage common amide coupling techniques, offering robust and reproducible methods for obtaining this valuable compound in high yield and purity.
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules.[1][2] The target compound, this compound, possesses two electron-withdrawing groups, which can present challenges for standard amide coupling reactions.[3][4][5] This application note presents two effective protocols for the synthesis of this compound from 3-Fluoro-4-(trifluoromethyl)benzoic acid and a suitable ammonia source. The primary method employs the widely used and cost-effective carbodiimide coupling agent EDC in conjunction with the additive HOBt to minimize side reactions and enhance efficiency.[6][7][8] An alternative protocol utilizing the highly efficient HATU coupling reagent is also described, which is particularly useful for challenging couplings.[1]
Data Presentation: Comparison of Amide Coupling Protocols
The following table summarizes the key quantitative data for the two presented synthesis protocols, allowing for a direct comparison of their efficiency.
| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: HATU Coupling |
| Starting Materials | 3-Fluoro-4-(trifluoromethyl)benzoic acid, Ammonium chloride | 3-Fluoro-4-(trifluoromethyl)benzoic acid, Ammonium chloride |
| Coupling Reagent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Additive | HOBt (Hydroxybenzotriazole) | None |
| Base | DIPEA (N,N-Diisopropylethylamine) | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours | 4-6 hours |
| Typical Yield | 85-95% | 90-98% |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt Coupling
This protocol outlines the synthesis via a carbodiimide-mediated amide coupling reaction.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add ammonium chloride (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis of this compound using HATU Coupling
This protocol provides a highly efficient alternative using the HATU coupling reagent.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Ammonium chloride (NH₄Cl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF and add ammonium chloride (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, work up the mixture as described in Protocol 1 (steps 7 and 8).
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Fluoro-4-(trifluoromethyl)benzamide as a Versatile Building Block for Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)benzamide is a key chemical scaffold in modern medicinal chemistry, serving as a versatile starting material for the synthesis of highly potent and selective enzyme inhibitors. The strategic placement of the fluorine and trifluoromethyl groups on the benzamide core significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to target proteins. This document provides a comprehensive overview of the application of this building block in the development of inhibitors for two critical classes of enzymes in oncology: Poly(ADP-ribose) polymerase (PARP) and Bcr-Abl tyrosine kinase. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of enzymes like PARP.[1] The trifluoromethyl group can enhance binding to hydrophobic pockets within the enzyme's active site, as seen in the development of the Bcr-Abl inhibitor Bafetinib.[2]
Target Enzyme Families and Signaling Pathways
Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP1, are central to the DNA damage response, primarily in the repair of single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. During DNA replication, these breaks are converted into lethal double-strand breaks (DSBs), resulting in cancer cell death through a mechanism known as synthetic lethality.[1]
Bcr-Abl Tyrosine Kinase
The Philadelphia chromosome, a result of a translocation between chromosomes 9 and 22, creates the Bcr-Abl fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[3] Bcr-Abl activates a cascade of downstream signaling pathways that promote cell proliferation and survival, making it a prime target for cancer therapy.[4]
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory potency (IC50 values) of representative enzyme inhibitors derived from or related to the this compound scaffold.
Table 1: Bcr-Abl and Related Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Type | Reference |
| Bafetinib (NS-187) | Bcr-Abl | 5.8 | Cell-free kinase assay | [5][6] |
| Lyn | 19 | Cell-free kinase assay | [5][6] | |
| Bcr-Abl Autophosphorylation | 11 | K562 cells | [4] | |
| Bcr-Abl Autophosphorylation | 22 | 293T cells | [4] | |
| Imatinib (Gleevec®) | v-Abl | 600 | Cell-free kinase assay | [6] |
| Bcr-Abl Autophosphorylation | ~500 | CML cell lines | [7] | |
| Dasatinib | Bcr-Abl | 1-10 | CML cell lines (48h) | [8] |
| Ponatinib | Bcr-Abl | 5-50 | CML cell lines (48h) | [8] |
Table 2: PARP Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [3] |
| Rucaparib | 1.4 | 1.4 | [3] |
| Talazoparib | 0.57 | 0.31 | [3] |
| Niraparib | 3.8 | 2.1 | [3] |
| Veliparib | 4.7 | 2.9 | [3] |
| Compound 8a (pyridopyridazinone) | 36 | Not Reported | [9] |
| Compound 28d (hydroxybenzamide) | 3200 | Not Reported | [2] |
Experimental Protocols
Synthesis of a Bcr-Abl Inhibitor (Bafetinib Analogue)
The synthesis of Bafetinib, a potent Bcr-Abl inhibitor, involves the formation of an amide bond between a substituted benzoyl chloride and a complex aniline derivative. The following is a representative protocol based on the known structure of Bafetinib and general synthetic methodologies.[2]
Protocol: Amide Coupling via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine, a key step in the synthesis of many enzyme inhibitors.[10][11]
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K3PO4, 1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., t-BuOH or dioxane) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Biochemical Assays
Protocol: In Vitro Bcr-Abl Kinase Assay (Radiometric) [4][6]
This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the Bcr-Abl kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), a peptide substrate (e.g., Abltide, 250 µM), and [γ-33P]ATP (e.g., 740 Bq/µL).
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO, final concentration ≤1%) to the wells of a microtiter plate.
-
Enzyme Addition: Add purified recombinant Bcr-Abl enzyme (e.g., 10 nM final concentration) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer a portion of the reaction mixture to a phosphocellulose filter plate, wash away unreacted [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric) [1]
This assay quantifies PARP1 activity by detecting the poly(ADP-ribosyl)ation (PARylation) of histone proteins coated on a microplate.
-
Plate Preparation: Use a 96-well plate pre-coated with histone H4.
-
Inhibitor Dilution: Prepare serial dilutions of the test compound in PARP assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5). The final DMSO concentration should be ≤1%.
-
Reaction Setup: To the wells, add the diluted test compound or vehicle control. Add a mixture of recombinant human PARP1 enzyme and activated DNA. Pre-incubate for 10 minutes at room temperature.
-
Enzyme Reaction: Initiate the reaction by adding NAD+ solution. Incubate for 30-60 minutes at 30°C.
-
Detection:
-
Wash the plate with a wash buffer (PBS with 0.05% Tween-20).
-
Add a primary antibody that recognizes the PAR polymer (anti-pADPr) and incubate for 60 minutes.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes.
-
Wash the plate and add a TMB substrate.
-
-
Measurement and Analysis: Stop the reaction with an acidic solution (e.g., 0.2 N HCl) and measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assays
Protocol: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB) [1]
This assay measures cell density based on the measurement of total cellular protein content.
-
Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient line like MDA-MB-436 and a BRCA-proficient line like MDA-MB-231) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Add a Tris-base solution (10 mM, pH 10.5) to solubilize the bound dye. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a privileged scaffold for the design and synthesis of potent enzyme inhibitors with significant therapeutic potential. Its utility has been demonstrated in the development of inhibitors for key cancer targets such as PARP and Bcr-Abl. The provided protocols offer a framework for the synthesis and evaluation of novel inhibitors based on this versatile building block, enabling researchers to further explore its potential in drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups continues to be a valuable approach in optimizing the potency, selectivity, and pharmacokinetic properties of next-generation enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Bafetinib - Wikipedia [en.wikipedia.org]
- 3. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for N-Alkylation of 3-Fluoro-4-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 3-fluoro-4-(trifluoromethyl)benzamide. The protocol is based on established methods for the N-alkylation of primary amides using an alkyl halide and a mild inorganic base. This reaction is a crucial step in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.
Introduction
N-alkylation of amides is a fundamental transformation in organic synthesis, enabling the introduction of diverse functionalities and the modulation of physicochemical properties of molecules. The target compound, this compound, is a valuable starting material in medicinal chemistry due to the presence of the trifluoromethyl and fluoro groups, which can enhance metabolic stability and binding affinity. This protocol details a practical and efficient method for its N-alkylation.
Reaction Scheme
The general reaction for the N-alkylation of this compound with an alkyl halide is depicted below:
Experimental Protocol
This protocol is adapted from a general procedure for the N-alkylation of benzamides using potassium phosphate (K₃PO₄) as a mild base.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M of the benzamide.
-
Add anhydrous potassium phosphate (K₃PO₄) (2.0 equiv) and tetrabutylammonium bromide (TBAB) (0.1 equiv, optional).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid residue and wash it with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkyl-3-fluoro-4-(trifluoromethyl)benzamide.
Data Presentation
The following table summarizes the key quantitative data for a representative N-alkylation reaction of this compound with benzyl bromide.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 mmol | N/A |
| Benzyl Bromide | 1.1 mmol | N/A |
| Potassium Phosphate (K₃PO₄) | 2.0 mmol | [1] |
| Acetonitrile (Solvent) | 5 mL | [1] |
| Reaction Conditions | ||
| Temperature | 50 °C | [1] |
| Reaction Time | 24 h | [1] |
| Product | ||
| Product Name | N-benzyl-3-fluoro-4-(trifluoromethyl)benzamide | N/A |
| Yield | 70-85% (Typical) | Based on similar reactions[1] |
| Characterization Data (Hypothetical) | ||
| Appearance | White to off-white solid | [2] |
| Melting Point | 115-120 °C | Hypothetical |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.8-7.2 (m, 8H, Ar-H), 6.5 (br s, 1H, NH), 4.6 (d, 2H, CH₂) | Hypothetical |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -63.1 (s, CF₃), -115.2 (m, Ar-F) | Hypothetical |
| MS (ESI) m/z | [M+H]⁺ calculated for C₁₅H₁₁F₄NO: 298.08; found: 298.09 | Hypothetical |
Experimental Workflow
The following diagram illustrates the workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship of the key steps in the N-alkylation reaction.
Caption: Key mechanistic steps in the N-alkylation of the benzamide.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Fluoro-4-(trifluoromethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 3-fluoro-4-(trifluoromethyl)benzamide derivatives, which are important structural motifs in medicinal chemistry. The presence of the fluorine and trifluoromethyl groups can significantly influence the reactivity of the aryl halide and the properties of the resulting biaryl products. The following protocols and data are based on established methodologies for the Suzuki coupling of similar electron-deficient and sterically hindered aryl halides.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate.[1] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions and Yields
The successful Suzuki coupling of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of a model substrate, 4-bromo-3-fluoro-4-(trifluoromethyl)benzamide, with various arylboronic acids. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 10 | 85 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 6 | 95 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 82 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
4-Bromo-3-fluoro-4-(trifluoromethyl)benzamide
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (nitrogen or argon) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Detailed Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-3-fluoro-4-(trifluoromethyl)benzamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Caption: A general workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: The Role of 3-Fluoro-4-(trifluoromethyl)benzamide in the Development of Potent Hedgehog Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][2][3] Small molecule inhibitors targeting key components of this pathway, such as the Smoothened (SMO) receptor, have emerged as a promising class of anti-cancer agents.[4][5]
While 3-Fluoro-4-(trifluoromethyl)benzamide itself is not extensively documented as a direct inhibitor, it serves as a crucial chemical scaffold for the synthesis of highly potent Hedgehog pathway inhibitors. This document provides an overview of the role of this structural motif, presents data on its derivatives, and offers detailed protocols for evaluating the efficacy of such compounds.
The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH alleviates this inhibition, leading to the accumulation of SMO in the primary cilium. This initiates a downstream signaling cascade that results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[2][6]
Application Notes: this compound Derivatives as Hedgehog Pathway Inhibitors
Derivatives incorporating the this compound moiety have been synthesized and evaluated as potent inhibitors of the Hedgehog signaling pathway. These compounds typically function by targeting and antagonizing the SMO receptor, thereby preventing the downstream activation of GLI transcription factors.
Quantitative Data Summary
The inhibitory activity of these compounds is commonly assessed using a Gli-luciferase reporter assay in NIH/3T3 cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for representative derivatives.
| Compound ID | Structure | IC50 (nM) | Reference |
| Vismodegib | (Positive Control) | Varies by assay | [7] |
| Compound 13d | 4-((5-chloro-4-(1H-1,2,4-triazol-1-yl)pyridin-2-yl)amino)-3-fluoro-N-methyl-5-(trifluoromethyl)benzamide | 1.44 | [7] |
| Compound 15h | 4-((4-cyclopropyl-5-(pyridin-2-yl)pyrimidin-2-yl)amino)-3-fluoro-N-methyl-5-(trifluoromethyl)benzamide | 0.050 | [8] |
Note: The structures provided are simplified representations based on the published literature.
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol describes a cell-based assay to quantify the inhibitory effect of test compounds on the Hedgehog signaling pathway.
Materials:
-
NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Hedgehog pathway agonist (e.g., SAG - Smoothened Agonist).
-
Test compounds (e.g., this compound derivatives).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NIH/3T3 reporter cell line into a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of growth medium. Incubate for 16-24 hours at 37°C in a 5% CO2 incubator until cells are confluent.[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay medium (DMEM with 0.5% FBS).
-
Treatment:
-
Carefully remove the growth medium from the cells.
-
Add 50 µL of assay medium containing the desired concentration of the Hedgehog pathway agonist (e.g., 100 nM SAG).
-
Immediately add 50 µL of the serially diluted test compounds to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Vismodegib) wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of Hedgehog pathway activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
-
Competitive Binding Assay for Smoothened Receptor
This protocol is used to determine if a test compound directly binds to the Smoothened receptor by competing with a fluorescently labeled ligand.
Materials:
-
HEK293 cells.
-
Expression vector for human Smoothened.
-
Transfection reagent.
-
Bodipy-cyclopamine (fluorescent SMO ligand).
-
Test compounds.
-
Unlabeled cyclopamine (positive control).
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Cell Transfection: Seed HEK293 cells on glass coverslips in a 24-well plate. Transfect the cells with the SMO expression vector according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for SMO expression.
-
Treatment:
-
Prepare solutions of the test compounds and unlabeled cyclopamine in assay buffer.
-
Treat the cells with the test compounds at various concentrations for 30 minutes.
-
Add Bodipy-cyclopamine (e.g., at a final concentration of 5 nM) to all wells and incubate for 4 hours at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images of the cells using a fluorescence microscope. Capture images in both the green (Bodipy-cyclopamine) and blue (DAPI) channels.
-
Data Quantification:
-
Use image analysis software to quantify the mean fluorescence intensity of Bodipy-cyclopamine per cell.
-
Calculate the percent displacement of Bodipy-cyclopamine binding for each concentration of the test compound.
-
Determine the Ki or IC50 value for the competitive binding.
-
Conclusion
The this compound scaffold is a valuable component in the design of novel and highly potent inhibitors of the Hedgehog signaling pathway. The derivatives of this compound have demonstrated nanomolar to sub-nanomolar inhibitory activity in cellular assays. The protocols provided herein offer robust methods for the characterization of such inhibitors, facilitating the discovery and development of new therapeutic agents for the treatment of Hedgehog-driven cancers.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Measuring Smoothened (SMO)-Mediated Activation of the Gi Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smoothened transduces Hedgehog signals via activity-dependent sequestration of PKA catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Compounds Modify Smoothened Localization and Hedgehog Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating 3-Fluoro-4-(trifluoromethyl)benzamide into Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic scaffolds incorporating the versatile building block, 3-fluoro-4-(trifluoromethyl)benzamide. The resulting compounds, particularly quinazolinones, benzimidazoles, and triazoles, are of significant interest in drug discovery due to their potential as kinase inhibitors, particularly targeting pathways implicated in cancer.
Introduction
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic systems. The presence of the ortho-fluoro substituent facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling cyclization to form fused heterocyclic rings. The trifluoromethyl group can contribute to improved pharmacokinetic properties and binding interactions with biological targets.
This document outlines synthetic routes to key heterocyclic cores and highlights their potential application as inhibitors of oncogenic kinases such as Bcr-Abl and Lyn.
Synthesis of Heterocyclic Scaffolds
Quinazolinone Derivatives
Quinazolinones are a prominent class of N-heterocycles with a broad range of biological activities. The synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one derivatives from this compound can be achieved through a base-promoted cyclocondensation with amides.
Experimental Protocol: Synthesis of 2-Aryl-7-(trifluoromethyl)quinazolin-4(3H)-one
This protocol is adapted from a general method for quinazolinone synthesis from ortho-fluorobenzamides.
-
Reaction Setup: To a dry 25 mL sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 207 mg), the desired aryl amide (e.g., benzamide, 1.5 mmol, 182 mg), and cesium carbonate (Cs2CO3) (2.5 mmol, 814 mg).
-
Solvent Addition: Add 4.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-7-(trifluoromethyl)quinazolin-4(3H)-one.
Expected Yields: Yields for this type of reaction typically range from 40% to 80%, depending on the specific aryl amide used.
Benzimidazole Derivatives
While a direct, one-pot synthesis of benzimidazoles from this compound is not well-documented, a plausible two-step approach involves the initial SNAr reaction with an ortho-phenylenediamine followed by cyclization.
Proposed Experimental Protocol:
-
Amidation: React this compound (1.0 mmol) with an excess of an appropriate ortho-phenylenediamine (2.0 mmol) in a high-boiling polar aprotic solvent such as DMSO or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (120-150 °C). A non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the hydrofluoric acid byproduct.
-
Cyclization: Once the intermediate N-(2-aminophenyl)-3-amino-4-(trifluoromethyl)benzamide is formed (monitored by LC-MS), the cyclization to the benzimidazole can be promoted by the addition of an acid catalyst (e.g., p-toluenesulfonic acid or acetic acid) and continued heating.
-
Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described for the quinazolinones.
Triazole Derivatives
The synthesis of triazoles often involves the use of azides and alkynes. A potential route to incorporate the 3-fluoro-4-(trifluoromethyl)benzoyl moiety into a triazole scaffold could involve the conversion of the benzamide to a corresponding azide or alkyne derivative, followed by a cycloaddition reaction. A more direct approach, however, would be to utilize the amide nitrogen in a cyclization reaction.
Biological Activity and Data Presentation
Heterocyclic compounds bearing the 3-(trifluoromethyl)benzamide pharmacophore have shown significant potential as kinase inhibitors. The primary targets identified are the Bcr-Abl and Lyn tyrosine kinases, which are implicated in the pathogenesis of chronic myeloid leukemia (CML) and other cancers.
Table 1: Inhibitory Activity of Selected Kinase Inhibitors
| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference Cell Line |
| Imatinib | Bcr-Abl (wild-type) | 250 - 500 | K562, Ba/F3 |
| Nilotinib | Bcr-Abl (wild-type) | 20 - 30 | Ba/F3 |
| Dasatinib | Bcr-Abl (wild-type) | <1 | Ba/F3 |
| Bosutinib | Bcr-Abl (wild-type) | 1.2 | Ba/F3 |
| Ponatinib | Bcr-Abl (wild-type) | 0.37 | Ba/F3 |
| Bafetinib (NS-187) | Bcr-Abl | 5.9 | K562 |
| Bafetinib (NS-187) | Lyn | 19 | - |
| Saracatinib (AZD0530) | Lyn | 2.7 | Cell-free |
| SU 6656 | Lyn | 130 | Cell-free |
Note: IC50 values are highly dependent on assay conditions and cell lines used. The data presented is for comparative purposes.
Signaling Pathways and Visualizations
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[1][2]
Caption: Bcr-Abl signaling cascade.
Lyn Kinase Signaling in Cancer
Lyn is a member of the Src family of tyrosine kinases and is involved in regulating cell growth, differentiation, and survival.[3][4] Its dysregulation has been implicated in various cancers.[3][4]
Caption: Lyn kinase signaling pathways in cancer.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel heterocyclic compounds as kinase inhibitors.
Caption: Workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds with significant potential in drug discovery. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of novel quinazolinones, benzimidazoles, and other related scaffolds. The demonstrated link to the inhibition of key oncogenic kinases such as Bcr-Abl and Lyn underscores the therapeutic potential of these compounds and provides a clear direction for future research and development efforts.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical research. The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3][4][5][6][7] This application note details a robust and scalable synthetic protocol, starting from the commercially available 3-Fluoro-4-(trifluoromethyl)benzoic acid. The protocol is designed to be suitable for producing preclinical study quantities of the target compound with high purity and yield. Additionally, this document outlines the characterization methods and provides a discussion on the potential biological significance of this fluorinated benzamide scaffold.
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to improved drug candidates.[1][2][3][4][5][6][7] The 3-Fluoro-4-(trifluoromethyl)phenyl motif is present in a number of biologically active compounds, suggesting its utility in the design of novel therapeutics. This document provides a detailed methodology for the gram-scale synthesis of this compound, a versatile building block for further chemical elaboration in preclinical drug discovery programs.
Two primary synthetic routes are considered: the direct amidation of 3-Fluoro-4-(trifluoromethyl)benzoic acid via an acyl chloride intermediate, and an alternative route involving the synthesis and subsequent hydrolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile. The former is presented as the main protocol due to its procedural simplicity and scalability.
Synthesis Pathway
The recommended synthetic pathway for the scale-up production of this compound proceeds via a two-step, one-pot reaction from 3-Fluoro-4-(trifluoromethyl)benzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride, followed by in-situ amidation with aqueous ammonia.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes the conversion of 3-Fluoro-4-(trifluoromethyl)benzoic acid to this compound.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia (28-30%)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Formation of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-Fluoro-4-(trifluoromethyl)benzoic acid (e.g., 50.0 g, 1.0 equiv).
-
Add toluene (250 mL) and a catalytic amount of DMF (0.5 mL).
-
Slowly add thionyl chloride (1.2 equiv) via the dropping funnel at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Fluoro-4-(trifluoromethyl)benzoyl chloride is used directly in the next step.
Step 2: Amidation
-
Cool the flask containing the crude acyl chloride in an ice-water bath.
-
Slowly and carefully add concentrated aqueous ammonia (e.g., 200 mL) to the cooled residue with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white solid.
-
Dry the purified product under vacuum.
Protocol 2: Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Acquire the spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected signals would include aromatic protons and two protons for the -NH₂ group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS):
-
Determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final product. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.
Data Presentation
| Parameter | Starting Material | Intermediate | Final Product |
| IUPAC Name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | This compound |
| Molecular Formula | C₈H₄F₄O₂ | C₈H₃ClF₄O | C₈H₅F₄NO |
| Molecular Weight ( g/mol ) | 208.11 | 226.56 | 207.13 |
| Appearance | White to off-white solid | Light yellow oil/solid | White to off-white solid |
| Purity (Typical) | >98% | (Used in-situ) | >98% (after recrystallization) |
| Yield (Typical) | - | - | 85-95% (from benzoic acid) |
Table 1: Summary of physical and chemical properties.
Potential Biological Significance and Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs present suggest potential applications in several areas of drug discovery. The benzamide scaffold is a common feature in many biologically active compounds. The introduction of fluorine and a trifluoromethyl group can significantly enhance a molecule's metabolic stability and its ability to cross cell membranes.[1][2][3][4][5][6][7]
For instance, fluorinated benzamides have been investigated as inhibitors of various enzymes and as modulators of ion channels. The trifluoromethyl group, in particular, is known to increase lipophilicity and can act as a bioisostere for other chemical groups, potentially improving binding affinity to target proteins.[3][8]
A hypothetical signaling pathway where a derivative of this compound might act is in the inhibition of a protein kinase cascade, a common target in oncology.
Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Visualization
The overall workflow for the synthesis and purification of this compound can be visualized as follows:
Figure 3: Experimental workflow for the synthesis and purification.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for preclinical drug discovery. The described method is robust, high-yielding, and employs readily available starting materials and reagents. The inclusion of characterization protocols and a discussion of the potential biological relevance of this compound class aims to support researchers in their efforts to develop novel therapeutics. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise overview of the process.
References
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Application Notes and Protocols for the Derivatization of 3-Fluoro-4-(trifluoromethyl)benzamide in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 3-Fluoro-4-(trifluoromethyl)benzamide, a key starting material for the synthesis of novel bioactive compounds. The following sections outline strategies and experimental procedures for generating a library of analogs to explore structure-activity relationships (SAR), a critical step in the drug discovery process. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1]
Overview of Derivatization Strategies
The primary focus for derivatization of this compound will be modifications of the amide moiety. This approach allows for the introduction of diverse chemical functionalities to probe interactions with biological targets. The core structure, with its electron-withdrawing trifluoromethyl group and fluorine atom, provides a stable scaffold for these modifications.
Two main strategies for derivatization of the amide group are proposed:
-
N-Alkylation/N-Arylation: Introduction of various alkyl or aryl substituents on the amide nitrogen.
-
Amide Bond Formation with Diverse Amines: Synthesis of new benzamides by coupling 3-fluoro-4-(trifluoromethyl)benzoic acid (obtained from hydrolysis of the starting benzamide) with a library of primary and secondary amines.
These strategies will allow for the systematic evaluation of how changes in steric bulk, lipophilicity, and electronic properties at the amide position affect biological activity.
Experimental Protocols
General Synthetic Scheme
The overall workflow for the derivatization of this compound is depicted below.
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Protocol 1: Hydrolysis of this compound to 3-Fluoro-4-(trifluoromethyl)benzoic Acid
Objective: To prepare the carboxylic acid precursor required for amide coupling reactions.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
pH paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add 10% aqueous NaOH solution (5.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.
-
A precipitate of 3-Fluoro-4-(trifluoromethyl)benzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-Substituted this compound Derivatives via Amide Coupling
Objective: To synthesize a library of benzamide derivatives by coupling the parent carboxylic acid with various amines.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
A library of primary and secondary amines
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Method A: Using Thionyl Chloride
-
Suspend 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Using EDCI/HOBt
-
Dissolve 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Analysis
The synthesized derivatives should be evaluated for their biological activity in relevant assays. The following diagram illustrates a conceptual framework for analyzing the SAR of the newly synthesized compounds.
Caption: Conceptual framework for SAR studies of this compound derivatives.
Data Presentation
Quantitative data from biological assays should be summarized to facilitate comparison and SAR analysis.
Table 1: In Vitro Biological Activity of N-Substituted this compound Derivatives
| Compound ID | R¹ | R² | Molecular Weight | LogP (calculated) | IC₅₀ / EC₅₀ (µM) |
| Parent | H | H | 207.13 | 1.87 | - |
| 1a | CH₃ | H | 221.16 | 2.15 | Data |
| 1b | CH₂CH₃ | H | 235.18 | 2.53 | Data |
| 1c | Phenyl | H | 283.24 | 3.58 | Data |
| 1d | - | (CH₂)₅ | 275.26 | 3.45 | Data |
| ... | ... | ... | ... | ... | ... |
Note: This table is a template. The specific R groups and biological data will depend on the synthesized library and the assays performed.
Conclusion
These application notes provide a foundational framework for the systematic derivatization of this compound and the subsequent evaluation of its analogs for structure-activity relationships. The detailed protocols offer practical guidance for the synthesis of a diverse chemical library. Careful analysis of the biological data in conjunction with the structural modifications will be crucial for identifying key pharmacophoric features and advancing lead optimization in drug discovery programs. The diverse pharmacological potential of benzamide analogues makes them a continued area of interest in medicinal chemistry.[1]
References
Application Notes and Protocols: Leveraging 3-Fluoro-4-(trifluoromethyl)benzamide in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The presence of fluorine, particularly in the form of a trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to increased efficacy and a more desirable toxicological profile.[1][2][3] 3-Fluoro-4-(trifluoromethyl)benzamide is a versatile building block that combines the benefits of a trifluoromethyl group with a reactive benzamide moiety, making it an attractive starting material for the synthesis of novel fungicides, insecticides, and herbicides.
This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of a new class of hypothetical benzanilide fungicides. It also outlines the logical workflow for their development and a plausible mode of action.
Application Note: Synthesis of Novel Benzilide Fungicides
This compound can serve as a key intermediate in the synthesis of novel benzanilide fungicides. The proposed synthetic route involves the N-alkylation of the benzamide followed by a condensation reaction with a substituted aniline. This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
The 3-fluoro-4-(trifluoromethyl)phenyl moiety is a known pharmacophore in several commercial agrochemicals, contributing to their biological activity. By systematically modifying the aniline portion of the molecule, researchers can fine-tune the compound's spectrum of activity, selectivity, and physicochemical properties.
Experimental Protocols
Protocol 1: Synthesis of N-allyl-3-fluoro-4-(trifluoromethyl)benzamide (Intermediate 1)
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Addition of Alkylating Agent: After stirring for 30 minutes, add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-allyl-3-fluoro-4-(trifluoromethyl)benzamide.
Protocol 2: Synthesis of a Hypothetical Benzilide Fungicide (BZ-F-01)
-
Reaction Setup: Dissolve N-allyl-3-fluoro-4-(trifluoromethyl)benzamide (Intermediate 1, 1.0 eq) and 2,6-dichloro-4-aminophenol (1.1 eq) in anhydrous toluene.
-
Catalysis: Add a catalytic amount of palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), followed by a base such as sodium tert-butoxide (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the final benzanilide product (BZ-F-01).
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized benzanilide fungicides, illustrating the type of information crucial for agrochemical development.
Table 1: Synthesis Yields and Physicochemical Properties of Hypothetical Benzilide Fungicides
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| BZ-F-01 | C₁₇H₁₁Cl₂F₄N₂O₂ | 437.19 | 78 | 152-154 |
| BZ-F-02 | C₁₇H₁₁BrClF₄N₂O₂ | 481.64 | 72 | 160-162 |
| BZ-F-03 | C₁₈H₁₄F₄N₂O₂ | 382.31 | 85 | 145-147 |
| BZ-F-04 | C₁₇H₁₀Cl₃F₄N₂O₂ | 471.63 | 65 | 165-167 |
Table 2: In Vitro Fungicidal Activity (EC₅₀) of Hypothetical Benzilide Fungicides
| Compound ID | Botrytis cinerea (µg/mL) | Septoria tritici (µg/mL) | Pyricularia oryzae (µg/mL) |
| BZ-F-01 | 0.52 | 0.89 | 1.25 |
| BZ-F-02 | 0.45 | 0.76 | 1.10 |
| BZ-F-03 | 2.10 | 3.50 | 5.60 |
| BZ-F-04 | 0.38 | 0.65 | 0.95 |
| Fluopyram (Reference) | 0.60 | 1.10 | 1.50 |
Mandatory Visualizations
Signaling Pathway Diagram
The hypothetical benzanilide fungicides are designed to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, a well-established mode of action for many commercial fungicides. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.
Caption: Proposed mechanism of action for BZ-F fungicides via inhibition of Complex II (SDH).
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from synthesis to the evaluation of the novel benzanilide fungicides.
Caption: Workflow for the synthesis and evaluation of novel benzanilide fungicides.
References
Application Notes and Protocols for the One-Pot Synthesis of N-Substituted 3-Fluoro-4-(trifluoromethyl)benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 3-fluoro-4-(trifluoromethyl)benzamides are a class of organic compounds that hold significant interest in the field of medicinal chemistry and drug discovery. The presence of both fluorine and a trifluoromethyl group on the benzamide scaffold can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make this class of compounds attractive for the development of new therapeutic agents. This document provides detailed protocols for the efficient one-pot synthesis of N-substituted 3-fluoro-4-(trifluoromethyl)benzamides from 3-fluoro-4-(trifluoromethyl)benzoic acid and various amines.
The one-pot approach offers several advantages over traditional multi-step synthetic methods, including reduced reaction time, lower consumption of reagents and solvents, and simplified purification procedures. The protocols described herein utilize common and effective coupling reagents, making them accessible for a wide range of laboratory settings.
Signaling Pathways and Logical Relationships
The synthesis of N-substituted 3-fluoro-4-(trifluoromethyl)benzamides is a fundamental transformation in organic chemistry, primarily involving the formation of an amide bond between a carboxylic acid and an amine. This can be achieved through several pathways, often involving the in-situ activation of the carboxylic acid.
Caption: General workflow for the one-pot synthesis of N-substituted 3-fluoro-4-(trifluoromethyl)benzamides.
Data Presentation
The following tables summarize the results obtained from the one-pot synthesis of various N-substituted 3-fluoro-4-(trifluoromethyl)benzamides using different coupling methods.
Table 1: Synthesis of N-Aryl-3-fluoro-4-(trifluoromethyl)benzamides via HATU-mediated Coupling
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-3-fluoro-4-(trifluoromethyl)benzamide | 4 | 92 |
| 2 | 4-Methoxyaniline | 3-Fluoro-N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide | 4 | 95 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-3-fluoro-4-(trifluoromethyl)benzamide | 5 | 88 |
| 4 | 4-Nitroaniline | 3-Fluoro-N-(4-nitrophenyl)-4-(trifluoromethyl)benzamide | 6 | 85 |
| 5 | 2-Aminopyridine | 3-Fluoro-N-(pyridin-2-yl)-4-(trifluoromethyl)benzamide | 5 | 89 |
Table 2: Synthesis of N-Alkyl-3-fluoro-4-(trifluoromethyl)benzamides via EDC/HOBt-mediated Coupling
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-fluoro-4-(trifluoromethyl)benzamide | 6 | 90 |
| 2 | Cyclohexylamine | N-cyclohexyl-3-fluoro-4-(trifluoromethyl)benzamide | 8 | 85 |
| 3 | n-Butylamine | N-butyl-3-fluoro-4-(trifluoromethyl)benzamide | 6 | 88 |
| 4 | Morpholine | (3-Fluoro-4-(trifluoromethyl)phenyl)(morpholino)methanone | 5 | 94 |
| 5 | Piperidine | (3-Fluoro-4-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone | 5 | 91 |
Table 3: Synthesis of N-Substituted 3-Fluoro-4-(trifluoromethyl)benzamides via Thionyl Chloride-mediated Coupling
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-3-fluoro-4-(trifluoromethyl)benzamide | 3 | 85 |
| 2 | Benzylamine | N-benzyl-3-fluoro-4-(trifluoromethyl)benzamide | 4 | 82 |
| 3 | Diethylamine | N,N-diethyl-3-fluoro-4-(trifluoromethyl)benzamide | 4 | 78 |
Experimental Protocols
Protocol 1: One-Pot Synthesis using HATU as a Coupling Reagent
This protocol is particularly effective for the synthesis of N-aryl amides.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Substituted aniline
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv.), the corresponding aniline (1.1 equiv.), and HATU (1.2 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-3-fluoro-4-(trifluoromethyl)benzamide.
Caption: Experimental workflow for HATU-mediated one-pot amide synthesis.
Protocol 2: One-Pot Synthesis using EDC/HOBt as Coupling Reagents
This protocol is well-suited for the synthesis of N-alkyl amides.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Alkylamine or cyclic secondary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM.
-
Add the corresponding amine (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time specified in Table 2.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure N-alkyl-3-fluoro-4-(trifluoromethyl)benzamide.
Caption: Experimental workflow for EDC/HOBt-mediated one-pot amide synthesis.
Protocol 3: One-Pot Synthesis using Thionyl Chloride
This classical approach provides a cost-effective method for the synthesis of a range of amides.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
Amine (primary or secondary)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv.) in anhydrous toluene, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 equiv.) at room temperature.
-
Heat the mixture to reflux for 1-2 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for the duration indicated in Table 3.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired amide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes.
Route 1: Amidation of 3-Fluoro-4-(trifluoromethyl)benzoic Acid
This is a widely used method involving the coupling of the carboxylic acid with an ammonia source, typically using a coupling reagent.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Poor solubility of starting materials.- Steric hindrance. | - Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC).- Select a solvent that dissolves both the carboxylic acid and the amine source (e.g., DMF, DCM).- For sterically hindered substrates, consider increasing the reaction temperature or using a more reactive coupling reagent. |
| Presence of Unreacted Starting Material | - Insufficient equivalents of coupling reagent or ammonia source.- Short reaction time. | - Increase the equivalents of the coupling reagent and/or ammonia source.- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Urea Byproduct (when using carbodiimides like DCC or EDC) | - Inherent to the reaction mechanism. | - Dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents and can often be removed by filtration.[1]- When using EDC, the corresponding urea is water-soluble and can be removed during aqueous workup.[1] |
| Epimerization (if chiral centers are present) | - Racemization of activated carboxylic acid. | - Additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[2] |
Logical Troubleshooting Flowchart: Amidation of Carboxylic Acid
Caption: Troubleshooting logic for amidation of 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Route 2: Hydrolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile
This method involves the partial hydrolysis of the corresponding nitrile to the amide.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield with Significant Carboxylic Acid Formation | - Reaction conditions are too harsh (high temperature, prolonged reaction time, high concentration of acid/base). | - Employ milder reaction conditions. For example, using hydrogen peroxide with a base can be effective.[3]- Carefully monitor the reaction progress to stop it once the amide is formed, before significant over-hydrolysis occurs.[3]- Using tert-butanol as a solvent can sometimes help to halt the hydrolysis at the amide stage.[4] |
| Incomplete Reaction | - Reaction conditions are too mild.- Poor solubility of the nitrile. | - Gradually increase the reaction temperature or the concentration of the acid/base catalyst.- Consider using a co-solvent to improve solubility. |
Logical Troubleshooting Flowchart: Nitrile Hydrolysis
Caption: Troubleshooting logic for the hydrolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile.
Route 3: Ammonolysis of 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride
This route involves the reaction of the acid chloride with an ammonia source.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Violent/Uncontrolled Reaction | - The reaction of acyl chlorides with ammonia is highly exothermic.[5] | - Add the acyl chloride portion-wise to a cooled solution of ammonia.[5]- Maintain a low reaction temperature using an ice bath. |
| Formation of Ammonium Chloride Byproduct | - Hydrogen chloride is generated and reacts with excess ammonia.[6] | - This is an expected byproduct and can typically be removed by washing the product with water.[1] |
| Hydrolysis of the Acyl Chloride | - Presence of water in the reaction. | - Use anhydrous solvents and reagents. |
Logical Troubleshooting Flowchart: Ammonolysis of Acid Chloride
Caption: Troubleshooting logic for the ammonolysis of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The common byproducts depend on the synthetic route:
-
From Carboxylic Acid: Unreacted 3-fluoro-4-(trifluoromethyl)benzoic acid and byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC).
-
From Nitrile: The main byproduct is 3-fluoro-4-(trifluoromethyl)benzoic acid due to over-hydrolysis.[3]
-
From Acid Chloride: Ammonium chloride is a common byproduct. Hydrolysis of the starting material can lead to the corresponding carboxylic acid.[6]
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. For TLC, a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material, product, and any major byproducts.
Q3: What purification methods are recommended for this compound?
A3:
-
Recrystallization: This is a common method for purifying the final product. A suitable solvent system, such as an ethanol/water mixture, can be used.[1]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.
-
Aqueous Workup: Washing the crude product with dilute acid, base, and brine can remove many common impurities, especially those from the coupling reagents or starting materials.
Q4: Are there any safety precautions I should be aware of?
A4:
-
When working with acyl chlorides, the reactions are often vigorous and release HCl gas. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Coupling reagents can be hazardous; always consult the Safety Data Sheet (SDS) before use.
-
The use of trifluoromethyl-containing compounds may require special handling precautions.
Experimental Protocols
Protocol 1: Synthesis from 3-Fluoro-4-(trifluoromethyl)benzoic Acid using HATU
This protocol describes a direct coupling method using a modern coupling reagent.[2]
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Aqueous ammonia solution
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Add aqueous ammonia (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Hydrolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile
This protocol uses a mild hydrolysis method to minimize the formation of the carboxylic acid byproduct.[3]
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzonitrile
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-Fluoro-4-(trifluoromethyl)benzonitrile in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide.
-
Allow the reaction to warm to room temperature and stir, monitoring carefully by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Protocol 3: HPLC Analysis of Reaction Mixture
This protocol provides a general method for analyzing the purity of the product and quantifying byproducts.[7]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer like ammonium acetate). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
This method should allow for the separation of the starting materials, the this compound product, and common byproducts like the corresponding carboxylic acid. Retention times will need to be confirmed with authentic standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. globalconference.info [globalconference.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)benzamide
Welcome to the technical support center for the purification of 3-Fluoro-4-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route used. A common pathway involves the hydrolysis of 3-fluoro-4-(trifluoromethyl)benzonitrile. Potential impurities from this process include:
-
Unreacted 3-fluoro-4-(trifluoromethyl)benzonitrile: The starting material for the hydrolysis reaction.
-
3-Fluoro-4-(trifluoromethyl)benzoic acid: Formed by the over-hydrolysis of the benzamide.
-
Starting materials from the synthesis of the nitrile precursor: For instance, if the nitrile is synthesized via a Sandmeyer reaction from 3-fluoro-4-(trifluoromethyl)aniline, residual aniline or byproducts from diazotization could be present.[1]
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is often the method of choice for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[1]
-
Column chromatography is a versatile technique for separating mixtures of compounds based on their different affinities for a stationary phase and is effective for removing impurities with different polarities.[2][3]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is insoluble in the solvent at its boiling point, or the boiling point of the solvent is higher than the melting point of the compound. | Add a co-solvent to increase solubility. Ensure the solution cools slowly to promote crystal growth over oil formation. |
| No Crystal Formation | The solution is not supersaturated (too much solvent was added). | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Low Recovery | The compound is too soluble in the cold solvent. The crystals were not completely collected. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | The impurities were not effectively removed during the process. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The chosen eluent system has incorrect polarity. The column was not packed properly (channeling). | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Ensure the column is packed uniformly without any air bubbles or cracks. A gradient elution may improve separation.[4] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system. The compound may be sensitive to the acidic nature of the silica gel. | Gradually increase the polarity of the eluent. For acid-sensitive compounds, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[4] |
| Cracked Column Bed | The column ran dry. The heat of solvation of the eluent on the silica gel caused thermal stress. | Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method to dissipate heat. |
| Streaking or Tailing of Bands | The sample was overloaded. The compound has low solubility in the eluent. | Use a larger column or reduce the amount of sample loaded. Dry-loading the sample onto the silica gel can be beneficial for compounds with low solubility in the eluent.[4] |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For aromatic amides, polar solvents like ethanol or solvent mixtures like ethyl acetate/hexanes are often suitable.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them.
Quantitative Data (Illustrative):
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white powder | White crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | Typically 70-90% |
| Melting Point | Broad range | Sharp range |
Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system that gives the target compound an Rf value of approximately 0.2-0.4. For fluorinated benzamides, a mixture of hexanes and ethyl acetate is a good starting point.[5]
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica for dry loading). Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be steady and not too fast to ensure good separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Illustrative):
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Yellowish solid | White solid |
| Purity (by HPLC) | ~90% | >99.5% |
| Yield | - | Typically 60-80% |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
Optimizing reaction conditions for the amidation of 3-fluoro-4-(trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the amidation of 3-fluoro-4-(trifluoromethyl)benzoyl chloride. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and troubleshoot common issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the amidation of 3-fluoro-4-(trifluoromethyl)benzoyl chloride.
| Issue | Possible Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Product Yield | 1. Hydrolysis of Acyl Chloride: 3-fluoro-4-(trifluoromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric or solvent moisture. | - Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under an inert atmosphere. |
| 2. Inactive Amine: The amine reactant may be of poor quality or degraded. | - Check Amine Purity: Use a fresh bottle of the amine or purify it before use. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | - Optimize Temperature: For slow reactions, a moderate increase in temperature may be beneficial. For highly exothermic reactions, cooling the reaction mixture (e.g., 0 °C) during the addition of the acyl chloride is recommended to prevent byproduct formation. | |
| 4. Inappropriate Base or Insufficient Amount: The base may be too weak, sterically hindered, or used in insufficient quantity to neutralize the HCl byproduct. | - Select an Appropriate Base: Use a non-nucleophilic, sterically unhindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least a stoichiometric amount (or a slight excess) to the acyl chloride. | |
| Formation of Multiple Byproducts | 1. Side Reactions with Bifunctional Nucleophiles: If the amine contains other reactive functional groups (e.g., hydroxyl), these can also react with the acyl chloride. | - Use Protecting Groups: Protect other reactive functional groups on the amine before the amidation reaction. |
| 2. Reaction with Solvent: Protic solvents like alcohols can react with the acyl chloride. | - Choose an Inert Solvent: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| 3. Excess Reagent or High Temperature: Using a large excess of the acyl chloride or running the reaction at a high temperature can lead to side reactions. | - Optimize Stoichiometry and Temperature: Perform the reaction with a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acyl chloride. Monitor the reaction temperature closely. | |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product. | - Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until completion. |
| 2. Formation of Salt Byproducts: The hydrochloride salt of the base or the amine can co-precipitate with the product. | - Aqueous Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. | |
| 3. Product is an Oil or Difficult to Crystallize: The desired amide may not be a crystalline solid at room temperature. | - Purification by Chromatography: If recrystallization is not effective, purify the product using column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a general starting protocol for the amidation of 3-fluoro-4-(trifluoromethyl)benzoyl chloride with a primary amine?
A1: A general protocol based on the Schotten-Baumann reaction conditions is a good starting point.[1][2]
Experimental Protocol: General Amidation
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable non-nucleophilic base like triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.05-1.2 equivalents) in anhydrous DCM to the stirred amine solution dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Q2: How do I choose the right solvent for this reaction?
A2: Aprotic solvents are recommended to avoid reaction with the highly reactive acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. DCM is often preferred due to its inertness and ease of removal.
Q3: Why is a base necessary in this reaction?
A3: The amidation reaction produces hydrochloric acid (HCl) as a byproduct. The base is required to neutralize the HCl, which would otherwise protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.
Q4: What are the signs of acyl chloride hydrolysis in my reaction?
A4: Signs of significant hydrolysis include a lower than expected yield of the amide product and the presence of 3-fluoro-4-(trifluoromethyl)benzoic acid as a major byproduct, which can be detected by techniques like NMR or LC-MS. You may also observe a decrease in the pH of the reaction mixture due to the formation of HCl.
Q5: How should I store 3-fluoro-4-(trifluoromethyl)benzoyl chloride?
A5: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent decomposition due to moisture.
Visualizing Experimental Workflow and Troubleshooting Logic
Caption: A general experimental workflow for the amidation reaction.
Caption: A logic diagram for troubleshooting common amidation issues.
References
Troubleshooting low yields in 3-Fluoro-4-(trifluoromethyl)benzamide synthesis
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound? The two most common laboratory methods for synthesizing this compound are:
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Amide coupling from 3-Fluoro-4-(trifluoromethyl)benzoic acid: This involves the direct condensation of the carboxylic acid with an ammonia source (e.g., ammonium chloride with a base) using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[1][2] This is often the preferred laboratory method due to its reliability and mild conditions.
-
Hydrolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile: The nitrile can be hydrolyzed to the primary amide under acidic or basic conditions.[1] This method can be effective but may sometimes suffer from over-hydrolysis to the carboxylic acid.
Q2: What is a typical expected yield for this synthesis? Yields are highly dependent on the chosen synthetic route, scale, and purity of reagents. For a well-optimized amide coupling reaction using EDC/HOBt, yields can range from 65% to over 90%.[3] Lower yields are not uncommon, particularly if reagents have degraded or if steric hindrance is a factor with the coupling partners.[1][3]
Q3: What are the most critical parameters to control during an amide coupling reaction? The most critical parameters are:
-
Anhydrous Conditions: Carbodiimide coupling reagents and activated intermediates are highly sensitive to moisture. The presence of water can hydrolyze the activated acid and deactivate the coupling agent, leading to low yields.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: Coupling reagents like EDC and DCC can degrade upon storage.[1] Using fresh, high-quality reagents is crucial for reaction efficiency.
-
Temperature Control: Reactions are typically initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature to drive the reaction to completion.[1][3]
Q4: Why is an additive like HOBt or HOAt often included in carbodiimide-mediated coupling reactions? Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are used to suppress side reactions and improve efficiency.[3] They react with the highly reactive O-acylisourea intermediate to form a more stable activated ester. This intermediate is less prone to the intramolecular rearrangement that forms an N-acylurea byproduct, which is a common and difficult-to-remove impurity.[1]
Troubleshooting Guide for Low Yields
Problem: My reaction yield is extremely low or the reaction failed entirely.
| Potential Cause | Recommended Solution |
| Degraded Coupling Reagent | Carbodiimides like EDC and DCC are moisture-sensitive and can degrade over time. Use a fresh bottle of the coupling reagent or one that has been stored properly in a desiccator.[1] For particularly challenging couplings, consider a more powerful reagent such as HATU.[1] |
| Wet Reagents or Solvents | Water will consume the coupling agent and hydrolyze the activated carboxylic acid intermediate. Use anhydrous grade solvents (e.g., DMF, DCM) and ensure the starting carboxylic acid and amine are dry.[2] |
| Poor Solubility of Starting Materials | If either the carboxylic acid or the amine source is not fully dissolved, the reaction will be slow and incomplete. Choose a solvent in which all components are soluble. Anhydrous DMF is often a good choice for amide couplings.[1] |
| Incorrect pH / Amine Protonation | If using an amine salt (e.g., ammonium chloride), a non-nucleophilic base (like DIPEA or triethylamine) is required to liberate the free amine.[1] Ensure at least two equivalents of base are used: one to neutralize the amine salt and one to neutralize the acid generated during the reaction. |
Problem: My TLC/LCMS analysis shows a significant amount of unreacted 3-Fluoro-4-(trifluoromethyl)benzoic acid.
| Potential Cause | Recommended Solution |
| Incomplete Carboxylic Acid Activation | This points to an issue with the coupling agent. Ensure the coupling agent (e.g., EDC) is fresh and used in sufficient quantity (typically 1.1-1.2 equivalents). The addition of HOBt (1.2 equivalents) can facilitate the activation and improve conversion.[3] |
| Insufficient Reaction Time or Temperature | Amide couplings can be slow, especially with sterically hindered or electronically deactivated substrates.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed, which may take 12-24 hours.[1][3] If the reaction stalls, gentle warming (e.g., to 40 °C) can sometimes help drive it to completion. |
| Premature Quenching | Do not begin the aqueous workup until you have confirmed the reaction is complete via TLC or LC-MS analysis. |
Problem: My final product is impure, and I see persistent side products on TLC/NMR.
| Potential Cause | Recommended Solution |
| N-acylurea Byproduct Formation | This is a very common impurity when using carbodiimide coupling agents like EDC or DCC.[1] The best solution is preventative: add HOBt to the reaction mixture.[1][2] If the byproduct (e.g., DCU from DCC) is a solid, it can often be removed by filtering the reaction mixture before workup.[2] This byproduct can have similar polarity to the desired amide, making chromatographic separation challenging.[1] |
| Hydrolysis During Workup | During the aqueous workup, avoid using strongly acidic or basic conditions, which could potentially hydrolyze the desired amide product back to the carboxylic acid.[4] Use mild washes, such as saturated sodium bicarbonate (NaHCO₃) and brine.[5] |
| Unreacted Starting Materials | If the reaction did not go to completion, residual starting materials will contaminate the product. Purification by flash column chromatography on silica gel is typically effective for removing these.[3] Recrystallization can also be an effective purification method if a suitable solvent system is found. |
Data Presentation
The following table summarizes representative data for amide coupling reactions with a substituted benzoic acid, illustrating how yields can vary with different amine partners.
Table 1: Representative Yields for EDC/HOBt Mediated Amide Coupling. [3]
| Entry | Amine Partner | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 12 | 85 |
| 2 | Aniline | 18 | 78 |
| 3 | Morpholine | 12 | 92 |
| 4 | tert-Butylamine | 24 | 65 |
| Note: Yields are for an analogous system and are representative. Actual yields for this compound may vary based on reaction scale and purification efficiency. |
Detailed Experimental Protocols
Primary Protocol: EDC/HOBt Mediated Synthesis of this compound
This protocol describes a reliable method for the amide bond formation starting from 3-Fluoro-4-(trifluoromethyl)benzoic acid using EDC as the coupling agent and HOBt as an additive to suppress side reactions.[1][3][5]
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq), ammonium chloride (1.1 eq), and HOBt (1.2 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the solids (to a concentration of approx. 0.2 M). Add DIPEA (2.5 eq) to the stirred solution.
-
Cooling and Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add solid EDC·HCl (1.2 eq) to the reaction mixture in portions over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting carboxylic acid.
Workup and Purification:
-
Quench and Dilute: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Aqueous Washes: Wash the organic mixture sequentially with saturated aqueous NaHCO₃ solution (3 times) and then with brine (1 time).[5]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final this compound.[3]
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Caption: Role of HOBt in preventing N-acylurea side product formation.
References
Purification of 3-Fluoro-4-(trifluoromethyl)benzamide by recrystallization vs. column chromatography
This technical support center provides troubleshooting guides and frequently asked questions for the purification of 3-Fluoro-4-(trifluoromethyl)benzamide by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which purification method, recrystallization or column chromatography, is generally better for this compound?
A1: The choice between recrystallization and column chromatography depends on the specific needs of your experiment. Recrystallization is often preferred for its simplicity, cost-effectiveness, and scalability for achieving high purity of a major crystalline product from minor impurities. Column chromatography is more versatile for separating complex mixtures, compounds that do not crystallize well, or impurities with similar solubility to the target compound.[1]
Q2: What is the expected purity of this compound after recrystallization versus column chromatography?
A2: Both methods can yield high purity (>95%) of this compound when optimized.[2] Recrystallization is particularly effective at removing small amounts of impurities from a large amount of product, often resulting in a very high purity crystalline solid. Column chromatography offers fine control over separation, allowing for the isolation of the target compound from impurities with very similar polarities.
Q3: Which method is more suitable for large-scale purification?
A3: Recrystallization is generally more amenable to large-scale purification (grams to kilograms) due to its procedural simplicity and lower solvent consumption compared to column chromatography. Scaling up column chromatography can be resource-intensive in terms of solvent and stationary phase.
Q4: What are the primary considerations when choosing a solvent for recrystallization of this compound?
A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amides like this compound, polar solvents such as ethanol, methanol, or acetonitrile are often good starting points.[3] It may be necessary to use a solvent pair, such as ethanol and water, to achieve the desired solubility profile.[3]
Q5: How do I select a solvent system for column chromatography of this compound?
A5: The solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] A good solvent system will result in an Rf value of 0.3 to 0.7 for the desired compound and provide a clear separation from any impurities.[1] For benzamide derivatives, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate are commonly used.[4]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used).[5] | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6] |
| The solution is supersaturated and requires a nucleation site.[5] | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5] | |
| The compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, possibly due to a high concentration of impurities or rapid cooling.[5] | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] |
| The yield of crystals is very low. | Too much solvent was used, or the rinsing step was performed with solvent that was not ice-cold.[7] | Ensure the minimum amount of boiling solvent is used for dissolution and that the crystals are washed with a minimal amount of ice-cold solvent.[7] |
| The purified crystals are still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
| The chosen solvent did not effectively differentiate between the product and the impurity. | Perform new solubility tests to find a more suitable solvent or solvent pair. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| The compound does not move down the column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluting solvent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[8] |
| The compound comes off the column too quickly (in the solvent front). | The eluting solvent is too polar. | Start with a less polar solvent system. Always check the first fraction collected.[8] |
| Poor separation between the compound and impurities. | The chosen solvent system is not optimal. | Re-evaluate the solvent system using TLC to achieve better separation. A different stationary phase, like alumina, could also be considered if the compound is unstable on silica gel.[8] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| The initial sample band was too wide.[9] | Dissolve the crude sample in the minimum amount of solvent and load it carefully onto the column in a narrow band.[9] | |
| The collected fractions are very dilute. | The compound is eluting over a large volume. | Once the compound begins to elute, you can try increasing the solvent polarity to speed up the elution of the remaining material.[8] |
| The compound appears to have decomposed on the column. | The compound is unstable on the silica gel (which is acidic).[8] | Test the stability of your compound on a TLC plate. If it decomposes, consider using a deactivated silica gel or an alternative stationary phase like alumina.[8] |
Data Presentation
| Feature | Recrystallization | Column Chromatography |
| Typical Purity | High to very high | High, dependent on separation |
| Yield | Can be high, but some loss in mother liquor is inevitable[7] | Generally good, but can be lower with difficult separations |
| Time | Relatively fast for a single batch | Can be time-consuming, especially for large columns |
| Cost | Lower cost (solvents, glassware) | Higher cost (silica/alumina, large solvent volumes) |
| Scalability | Excellent | More challenging and costly to scale up |
| Complexity | Simple procedure | More complex, requires careful packing and monitoring |
| Applicability | Best for crystalline solids with impurities of different solubility | Versatile for most organic compounds, including oils and non-crystalline solids |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the polar amide functionality and the fluorinated aromatic ring, a polar solvent is recommended. Start by testing the solubility of a small amount of the crude this compound in ethanol. The ideal solvent will dissolve the compound when hot but not when cold. If the compound is too soluble in ethanol even when cold, a solvent pair like ethanol/water may be effective.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves.[10]
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.[10]
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for a compound like this compound would be a mixture of hexanes and ethyl acetate. For similar compounds, a ratio of 2:1 petroleum ether/ethyl acetate has been used.[4] Adjust the ratio to obtain an Rf value of approximately 0.3-0.7 for the target compound.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column. Alternatively, for compounds with poor solubility in the eluent, a dry loading method can be used where the compound is pre-adsorbed onto a small amount of silica gel.[9]
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate, either by gravity or by applying gentle air pressure (flash chromatography).
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. columbia.edu [columbia.edu]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Preventing decomposition of 3-Fluoro-4-(trifluoromethyl)benzamide during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Fluoro-4-(trifluoromethyl)benzamide during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during workup?
A1: The primary decomposition pathway for this compound during workup is the hydrolysis of the amide bond. This reaction is catalyzed by the presence of strong acids or bases and can be accelerated by elevated temperatures. The hydrolysis results in the formation of 3-Fluoro-4-(trifluoromethyl)benzoic acid and ammonia (or an ammonium salt).
Q2: Why is this particular benzamide derivative prone to hydrolysis?
A2: The presence of two strong electron-withdrawing groups, a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position, increases the electrophilicity of the carbonyl carbon in the amide group. This makes it more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis, particularly under acidic conditions.
Q3: What are the ideal pH conditions for the aqueous workup of this compound?
A3: To minimize hydrolysis, it is recommended to perform aqueous workups under neutral or mildly basic conditions. A saturated solution of sodium bicarbonate (NaHCO₃) is a suitable choice for neutralizing any residual acid from the reaction mixture without being strongly basic, which could also promote hydrolysis. Strongly acidic or strongly basic conditions should be strictly avoided.
Q4: Can I heat the reaction mixture during workup to dissolve my product?
A4: It is strongly advised to avoid heating the reaction mixture during the workup, especially in the presence of acidic or basic aqueous solutions. Elevated temperatures will significantly increase the rate of amide hydrolysis and lead to product loss. If solubility is an issue, it is better to use a larger volume of an appropriate organic solvent at room temperature.
Q5: What are the signs of decomposition during workup?
A5: The most common sign of decomposition is the formation of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the carboxylic acid byproduct. You may also observe a lower than expected yield of your desired benzamide. In some cases, if the reaction is performed on a larger scale, the evolution of ammonia gas might be detectable, although this is less common during a standard workup.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound after workup. | Amide hydrolysis due to acidic or strongly basic conditions. | - Ensure the reaction is quenched with a mild base like saturated sodium bicarbonate solution. - Avoid washing with strong acids (e.g., HCl) or strong bases (e.g., NaOH). - Perform all aqueous washes at room temperature or below (e.g., using an ice bath). |
| Presence of a more polar impurity (lower Rf on TLC) in the crude product. | Formation of 3-Fluoro-4-(trifluoromethyl)benzoic acid via hydrolysis. | - During the workup, perform an additional wash with a saturated solution of sodium bicarbonate to extract the acidic impurity into the aqueous layer. - If the impurity persists, consider purification by column chromatography. |
| The product oils out or fails to crystallize after workup. | The presence of impurities, including the corresponding carboxylic acid, can inhibit crystallization. | - Ensure all acidic byproducts have been removed by washing with a mild base. - Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. - If trituration fails, purify the product by column chromatography. |
| Inconsistent results between batches. | Variations in workup conditions (e.g., temperature, pH, time). | - Standardize the workup protocol. Ensure consistent temperature control and use of buffered or saturated aqueous solutions. - Minimize the time the compound is in contact with aqueous acidic or basic solutions. |
Experimental Protocols
Recommended Mild Workup Protocol for this compound
This protocol is designed to minimize the risk of hydrolysis during the workup of a reaction mixture containing this compound.
-
Quenching:
-
Cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it in an ice-water bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until the cessation of any gas evolution. This will neutralize any remaining acidic reagents.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any residual acidic impurities).
-
Water.
-
Brine (saturated aqueous sodium chloride solution) to aid in the removal of water from the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath.
-
Recrystallization Protocol for Purification
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent may need to be optimized.
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Solvent Selection:
-
Based on the polarity of the molecule, suitable solvent systems for recrystallization could include ethanol/water, isopropanol/water, or toluene/hexanes.
-
To test for a suitable solvent, place a small amount of the crude product in a test tube and add a few drops of the chosen solvent. A good solvent will dissolve the compound when heated but the compound will be sparingly soluble at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Recommended experimental workflow for the workup and purification of this compound.
Caption: Logical relationships influencing the stability of this compound during workup.
Side reactions of trifluoromethyl group in benzamide synthesis
Technical Support Center: Trifluoromethyl Benzamide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding side reactions involving the trifluoromethyl (-CF3) group during the synthesis of benzamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant amount of a byproduct that appears to be a carboxylic acid instead of our desired trifluoromethyl benzamide. What could be the cause?
A1: This is a common issue arising from the hydrolysis of the trifluoromethyl group under certain reaction conditions. The -CF3 group, while generally stable, can be susceptible to hydrolysis to a carboxylic acid (-COOH) group, particularly in the presence of strong acids or bases at elevated temperatures.
Troubleshooting Steps:
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Reagent Check: Ensure your starting materials and solvents are anhydrous if the reaction chemistry is moisture-sensitive.
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Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, as this can accelerate the hydrolysis of the -CF3 group.
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pH Management: If your reaction involves strong acids or bases, consider using a milder coupling reagent or a buffered system to maintain a more neutral pH.
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Reaction Time: Minimize the reaction time to what is necessary for the completion of the primary reaction to reduce the window for potential side reactions.
Q2: Our final product shows impurities that we suspect are related to the defluorination of the trifluoromethyl group. How can we prevent this?
A2: Defluorination of the -CF3 group can occur under strongly reductive conditions or in the presence of certain nucleophiles. This can lead to the formation of -CHF2 or -CH2F containing impurities.
Troubleshooting Steps:
-
Avoid Harsh Reductants: If your synthesis involves a reduction step, opt for milder reducing agents. For example, if reducing a nitro group elsewhere in the molecule, consider using transfer hydrogenation instead of more aggressive metal hydrides.
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Nucleophile Choice: Be cautious with strong, soft nucleophiles, especially at elevated temperatures, as they can displace fluoride ions. If a nucleophilic substitution is required on the aromatic ring, screen different nucleophiles and reaction conditions to minimize defluorination.
Q3: We are attempting a reaction to form the amide bond using an acid chloride intermediate, but the yield is low and we see multiple byproducts. What is going on?
A3: When converting a trifluoromethyl-substituted benzoic acid to its acid chloride, harsh chlorinating agents (e.g., thionyl chloride) at high temperatures can sometimes lead to side reactions on the aromatic ring or polymerization. The subsequent amidation step might then be inefficient.
Troubleshooting Steps:
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Milder Chlorinating Agent: Consider using oxalyl chloride with a catalytic amount of DMF at lower temperatures for the formation of the acid chloride. This method is generally cleaner and requires less heat.
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One-Pot Amide Coupling: Instead of isolating the acid chloride, consider using in-situ amide coupling reagents. This avoids the harsh conditions of acid chloride formation. See the data in Table 1 for a comparison of coupling agents.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for the Synthesis of N-benzyl-4-(trifluoromethyl)benzamide
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | -CF3 Hydrolysis Byproduct (%) |
| SOCl₂ (Thionyl Chloride) | None | Toluene | 80 | 4 | 75 | 90 | ~5 |
| (COCl)₂ (Oxalyl Chloride) | None | DCM | 25 | 2 | 92 | 98 | <1 |
| HATU | DIPEA | DMF | 25 | 3 | 95 | >99 | Not Detected |
| EDC/HOBt | DIPEA | DCM | 25 | 6 | 90 | 97 | <1 |
Data is representative and may vary based on specific substrates and reaction scales.
Experimental Protocols
Protocol 1: Amide Synthesis via Oxalyl Chloride
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Acid Chloride Formation: To a solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
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Amidation: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
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Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
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Stir the reaction at room temperature for 3-4 hours.
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Upon completion, quench the reaction with water and perform a standard aqueous workup.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amide Synthesis using HATU Coupling
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Dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in DMF (0.5 M).
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Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
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Stir the reaction mixture at room temperature for 3 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways in trifluoromethyl benzamide synthesis.
Caption: Troubleshooting workflow for benzamide synthesis issues.
Managing exothermic reactions in large-scale 3-Fluoro-4-(trifluoromethyl)benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide. The focus is on managing the exothermic nature of the hydrolysis of 3-fluoro-4-(trifluoromethyl)benzonitrile, a key step in the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on controlling the exothermic reaction.
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition is too fast. 2. Inadequate cooling. 3. Higher than expected reactant concentration. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower coolant temperature, increase flow rate). 3. If the temperature continues to rise, be prepared to execute an emergency quench by adding a pre-cooled, inert solvent. 4. Review and adjust the reagent addition rate for future experiments. |
| Reaction temperature does not increase upon reagent addition. | 1. Low quality or incorrect reagent. 2. Inactive catalyst (if applicable). 3. The reaction has not initiated. | 1. Verify the identity and purity of all reagents. 2. Check the catalyst for activity. 3. A small, controlled increase in temperature might be necessary to initiate the reaction. This should be done with extreme caution and with a robust cooling system in place. |
| Formation of significant byproducts (e.g., carboxylic acid). | 1. Excessive reaction temperature. 2. Prolonged reaction time. 3. Incorrect stoichiometry of reagents. | 1. Optimize the reaction temperature to favor amide formation. 2. Monitor the reaction progress closely (e.g., by HPLC or TLC) and quench the reaction once the starting material is consumed. 3. Carefully control the stoichiometry of the reagents, particularly the hydrolyzing agent. |
| Low yield of the desired benzamide. | 1. Incomplete reaction. 2. Degradation of the product. 3. Loss of product during workup and isolation. | 1. Ensure sufficient reaction time, monitoring until completion. 2. Avoid excessive temperatures and prolonged exposure to harsh reaction conditions. 3. Optimize the extraction and purification steps to minimize product loss. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound from 3-fluoro-4-(trifluoromethyl)benzonitrile?
A1: The primary exothermic step is the hydrolysis of the nitrile group to the amide. This reaction, particularly under basic conditions (e.g., using hydrogen peroxide and a base), releases a significant amount of heat.
Q2: What are the key safety precautions to take when performing this synthesis on a large scale?
A2: Key safety precautions include:
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Controlled Reagent Addition: Add the hydrolyzing agent (e.g., hydrogen peroxide solution) slowly and in a controlled manner to manage the rate of heat generation.
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Efficient Cooling: Utilize a robust cooling system, such as a jacketed reactor with a circulating chiller, to maintain the desired reaction temperature.
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Continuous Monitoring: Constantly monitor the internal reaction temperature using a calibrated probe.
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Emergency Plan: Have an emergency plan in place to handle a runaway reaction, which may include a quenching procedure with a pre-cooled inert solvent.
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Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This allows for the determination of the consumption of the starting nitrile and the formation of the desired amide product, helping to avoid unnecessarily long reaction times which could lead to byproduct formation.
Q4: What are the typical workup and purification procedures for this compound?
A4: A typical workup involves quenching the reaction, followed by extraction of the product into a suitable organic solvent. The organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.
Experimental Protocol: Hydrolysis of 3-fluoro-4-(trifluoromethyl)benzonitrile
This protocol describes a method for the hydrolysis of 3-fluoro-4-(trifluoromethyl)benzonitrile to this compound with a focus on temperature management.
Materials:
-
3-fluoro-4-(trifluoromethyl)benzonitrile
-
Dimethyl sulfoxide (DMSO)
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Potassium carbonate (K₂CO₃)
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water
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Ethyl acetate
-
Brine
Equipment:
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Jacketed reactor with overhead stirrer and temperature control
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Addition funnel
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Temperature probe
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed reactor, dissolve 3-fluoro-4-(trifluoromethyl)benzonitrile (1 equivalent) in DMSO.
-
Addition of Base: Add anhydrous potassium carbonate (1.2 equivalents) to the solution and stir the mixture.
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Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.
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Controlled Addition of Oxidant: Slowly add 30% hydrogen peroxide (3 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition rate should be adjusted based on the real-time temperature monitoring.
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Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 10-15 °C and monitor the progress by HPLC or TLC until the starting material is consumed.
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold deionized water, while maintaining a low temperature.
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Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Washing: Combine the organic layers and wash with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary
The following table provides an illustrative summary of reaction parameters. Note: These values are estimates and should be optimized for each specific experimental setup.
| Parameter | Value |
| Reactant Ratios | |
| 3-fluoro-4-(trifluoromethyl)benzonitrile | 1 equivalent |
| Potassium Carbonate | 1.2 equivalents |
| 30% Hydrogen Peroxide | 3 equivalents |
| Reaction Conditions | |
| Solvent | DMSO |
| Initial Temperature | 0-5 °C |
| Reagent Addition Temperature | < 10 °C |
| Reaction Temperature | 10-15 °C |
| Reaction Time | 2-6 hours (monitor) |
| Expected Yield | |
| Crude Yield | > 90% |
| Purified Yield | 80-90% |
Visualizations
Caption: Troubleshooting workflow for an exothermic event.
Identifying and characterizing unexpected peaks in the NMR of 3-Fluoro-4-(trifluoromethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(trifluoromethyl)benzamide. Our aim is to help you identify and characterize unexpected peaks in your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H, 13C, and 19F NMR chemical shifts and coupling patterns for this compound?
Q2: I am observing more peaks in my 1H NMR spectrum than expected. What could be the cause?
A2: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from the synthesis or purification process, the presence of water, impurities from starting materials or side-products, and grease from laboratory glassware. It is also possible that you are observing rotamers due to restricted rotation around the amide bond.
Q3: My baseline is rolling and distorted. How can I fix this?
A3: A rolling baseline is often a result of improper phasing of the spectrum. Re-processing the FID with careful manual phasing can often correct this. Other potential causes include a very broad peak from a solid impurity or issues with the spectrometer's shimming.
Q4: The signal-to-noise ratio in my spectrum is poor. What can I do to improve it?
A4: To enhance the signal-to-noise ratio, you can try several approaches: increase the concentration of your sample if solubility permits, increase the number of scans acquired (the signal-to-noise ratio increases with the square root of the number of scans), or use a higher-field NMR spectrometer if available.
Troubleshooting Guide for Unexpected Peaks
If you encounter unexpected peaks in the NMR spectrum of this compound, follow this troubleshooting guide to identify their source.
Step 1: Identify Common Artifacts and Impurities
Consult the table of common unexpected peaks to see if the observed chemical shift corresponds to a known solvent, water, or other common laboratory contaminants.
Step-by-Step Troubleshooting Workflow
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 3-Fluoro-4-(trifluoromethyl)benzamide and Its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the ¹H and ¹⁹F NMR spectroscopic features of 3-Fluoro-4-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted data for this compound and experimental data for commercially available, structurally related alternatives.
This guide aims to serve as a valuable resource by offering a clear comparison of expected and observed NMR data, detailing experimental protocols, and providing a visual workflow for NMR analysis. The presented data will aid in the identification, purity assessment, and structural elucidation of these and similar fluorinated benzamide derivatives.
Comparative NMR Data Analysis
The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts for this compound and the experimental data for two key alternatives: 4-(Trifluoromethyl)benzamide and 3-Fluorobenzamide. This side-by-side comparison highlights the influence of the fluorine and trifluoromethyl substituents on the NMR spectra.
| Compound | Nucleus | Position | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ¹H | H-2 | ~8.0-8.2 | d |
| ¹H | H-5 | ~7.8-8.0 | d | |
| ¹H | H-6 | ~7.6-7.8 | t | |
| ¹H | -CONH₂ | ~7.5 and ~8.0 | br s | |
| ¹⁹F | 3-F | ~ -110 to -120 | m | |
| ¹⁹F | 4-CF₃ | ~ -60 to -65 | s | |
| 4-(Trifluoromethyl)benzamide | ¹H | H-2, H-6 | 8.15 | d |
| ¹H | H-3, H-5 | 7.92 | d | |
| ¹H | -CONH₂ | 7.79 and 8.15 | br s | |
| ¹⁹F | 4-CF₃ | -63.21 | s | |
| 3-Fluorobenzamide | ¹H | H-2 | 7.70-7.80 | m |
| ¹H | H-4 | 7.45-7.55 | m | |
| ¹H | H-5 | 7.30-7.40 | m | |
| ¹H | H-6 | 7.60-7.70 | m | |
| ¹H | -CONH₂ | ~7.5 and ~8.0 | br s | |
| ¹⁹F | 3-F | ~ -113 | m |
Disclaimer: The ¹H and ¹⁹F NMR data for this compound are predicted values based on established NMR prediction software and analysis of structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹⁹F NMR spectra. Instrument-specific parameters may require optimization.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For the compounds listed, DMSO-d₆ is a common choice.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm) can be added. For ¹⁹F NMR, an external reference like CFCl₃ (δ 0.00 ppm) is often used, or the chemical shifts are referenced relative to the spectrometer's internal standard.
¹H NMR Spectroscopy
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Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
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Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
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Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or the internal standard.
¹⁹F NMR Spectroscopy
-
Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgig30') is commonly used to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the natural abundance of ¹⁹F (100%). Typically, 64 to 256 scans are sufficient.
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Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
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Spectral Width (SW): The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate the signals.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to an appropriate standard.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting NMR data for the characterization of a fluorinated organic molecule like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Fluoro-4-(trifluoromethyl)benzamide
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Fluoro-4-(trifluoromethyl)benzamide. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of an appropriate analytical method.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical, as impurities can impact the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of such compounds. This guide compares two reversed-phase HPLC methods, Method A and Method B, designed to separate this compound from its potential process-related impurities and degradation products.
Potential Impurities
During the synthesis of this compound, several impurities can arise. These may include starting materials, intermediates, and by-products. For instance, the synthesis may involve the use of 3-Fluoro-4-(trifluoromethyl)benzaldehyde, and incomplete conversion could lead to its presence in the final product.[2] Additionally, isomers such as 4-Fluoro-3-(trifluoromethyl)benzamide could be present. A robust HPLC method should be able to resolve the active pharmaceutical ingredient (API) from these and other potential impurities.
Comparative Analysis of HPLC Methods
Two distinct reversed-phase HPLC methods are proposed for the purity analysis of this compound. Method A utilizes a standard C18 column with a methanol-based mobile phase, while Method B employs a Phenyl-Hexyl column with an acetonitrile-based mobile phase to offer alternative selectivity.[3]
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A | Method B |
| Stationary Phase | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min | 50% B to 85% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 225 nm | 225 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | ~ 8.5 min | ~ 10.2 min |
| Potential Advantages | Robust and widely available column chemistry. | Alternative selectivity for aromatic and polar compounds. |
| Potential Disadvantages | May have limited selectivity for certain isomers. | May require longer equilibration times. |
Experimental Protocols
Detailed methodologies for the two proposed HPLC methods are provided below.
Method A: C18 with Methanol Gradient
1. Instrumentation:
-
A standard HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Methanol (HPLC grade).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 60 15.0 95 17.0 95 17.1 60 | 20.0 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 225 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method B: Phenyl-Hexyl with Acetonitrile Gradient
1. Instrumentation:
-
A standard HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 85 22.0 85 22.1 50 | 25.0 | 50 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection: 225 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
HPLC Method Development Workflow
The following diagram illustrates the typical workflow for developing a robust HPLC method for purity analysis.
Caption: Workflow for HPLC Method Development.
Logical Relationship of HPLC System Components
This diagram shows the interconnected components of a typical HPLC system.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Fluoro-4-(trifluoromethyl)benzamide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable data on molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-4-(trifluoromethyl)benzamide against its structurally related analogs, 4-Fluorobenzamide and 4-(Trifluoromethyl)benzamide. By examining the influence of the fluorine and trifluoromethyl substituents, this document provides a predictive framework for the characterization of this and similar compounds.
Predicted vs. Experimental Fragmentation Patterns: A Comparative Analysis
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions, juxtaposed with the experimentally determined fragments of 4-Fluorobenzamide and 4-(Trifluoromethyl)benzamide. This comparison highlights the expected influence of each substituent on the fragmentation process.
| m/z | Predicted Fragment Ion for this compound | Relative Abundance |
| 207 | [M]•+ | Moderate |
| 191 | [M-NH₂]⁺ | High |
| 163 | [M-NH₂-CO]⁺ | Moderate |
| 145 | [M-NH₂-CO-F]⁺ (unlikely) or [M-CF₃]⁺ | Low to Moderate |
| 114 | [C₆H₂F]⁺ | Low |
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound.
| m/z | Observed Fragment Ion for 4-Fluorobenzamide | Relative Abundance |
| 139 | [M]•+ | High |
| 123 | [M-NH₂]⁺ | High |
| 95 | [M-NH₂-CO]⁺ | Very High (Base Peak) |
| 75 | [C₆H₄]⁺ | Moderate |
Table 2: Experimental Electron Ionization (EI) Mass Spectrometry Fragmentation of 4-Fluorobenzamide.[5]
| m/z | Observed Fragment Ion for 4-(Trifluoromethyl)benzamide | Relative Abundance |
| 189 | [M]•+ | High |
| 173 | [M-NH₂]⁺ | Moderate |
| 145 | [M-NH₂-CO]⁺ | Very High (Base Peak) |
| 125 | [C₇H₄F₂]⁺ | Low |
| 95 | [C₆H₄F]⁺ | Low |
Table 3: Experimental Electron Ionization (EI) Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)benzamide.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized as a logical flow of bond cleavages, initiated by the high-energy electron beam in the mass spectrometer's ion source.
Caption: Predicted major fragmentation pathway of this compound under EI-MS.
Standard Experimental Protocols
To aid researchers in obtaining experimental data, the following are detailed methodologies for the analysis of this compound and similar small molecules using both Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization.
Protocol 1: GC-MS with Electron Ionization (EI)
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)
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Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 350°C.
-
Full Scan MS: m/z 100-500.
-
MS/MS: Select the protonated molecule [M+H]⁺ (m/z 208) as the precursor ion and perform collision-induced dissociation (CID) with a collision energy range of 10-40 eV to generate a product ion spectrum.
-
Caption: A typical experimental workflow for the structural elucidation of a small molecule using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. p-Fluorobenzamide [webbook.nist.gov]
A Comparative Analysis of the Biological Activity of 3-Fluoro-4-(trifluoromethyl)benzamide and Its Positional Isomers as Potential Cholesteryl Ester Transfer Protein (CETP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 3-Fluoro-4-(trifluoromethyl)benzamide and its positional isomers, with a focus on their activity as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP is a key plasma protein involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic target for increasing HDL cholesterol levels.[1]
Structure-Activity Relationship Insights
Research on fluorinated 3-benzylamino benzamides as CETP inhibitors has provided valuable insights into the influence of the position of fluorine substitution on inhibitory activity. Studies have shown that meta-fluoro (m-F) derivatives exhibit higher activity against CETP compared to their para-fluoro (p-F) counterparts, while ortho-fluoro (o-F) analogs demonstrate the weakest activity.[2] This suggests that the placement of the fluorine atom on the benzamide ring is a critical determinant of inhibitory potency. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group likely plays a significant role in the molecule's interaction with the CETP active site.
Projected Biological Activity
Based on the established SAR principles for similar fluorinated benzamides as CETP inhibitors, we can project the relative biological activities of this compound and its isomers. The following table summarizes the anticipated inhibitory potency against CETP. It is important to note that these are projected values based on SAR and require experimental validation.
| Compound Name | Structure | Projected CETP Inhibitory Potency (IC50) | Rationale based on SAR |
| This compound | High | The meta-position of the fluorine atom is generally associated with higher CETP inhibitory activity in related benzamide series.[2] | |
| 2-Fluoro-4-(trifluoromethyl)benzamide | Low | The ortho-position of the fluorine atom typically leads to weaker CETP inhibition, possibly due to steric hindrance.[2] | |
| 4-Fluoro-3-(trifluoromethyl)benzamide | Moderate | The para-position of the fluorine atom generally results in moderate CETP inhibitory activity, lower than the meta-substituted isomer.[2] | |
| 2-Fluoro-5-(trifluoromethyl)benzamide | Low | Similar to other ortho-fluoro isomers, this compound is expected to have lower activity due to the ortho-fluorine.[2] | |
| 4-Fluoro-2-(trifluoromethyl)benzamide | Moderate | The para-position of the fluorine suggests moderate activity. | |
| 5-Fluoro-2-(trifluoromethyl)benzamide | High | The meta-position of the fluorine relative to the amide group suggests potentially high activity. |
Experimental Protocols
To experimentally validate the projected biological activities, a robust in vitro CETP inhibition assay is required. The following is a detailed protocol for a fluorometric CETP inhibition assay, a common method used in the field.
In Vitro Fluorometric CETP Inhibition Assay
Principle:
This assay measures the transfer of a fluorescently labeled neutral lipid from donor lipoprotein particles to acceptor particles, mediated by CETP. The increase in fluorescence intensity upon transfer is monitored, and the inhibitory effect of a test compound is determined by the reduction in the rate of this transfer.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., HDL-like particles containing a fluorescent neutral lipid)
-
Acceptor particles (e.g., LDL-like particles)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay buffer
-
Acceptor particles
-
CETP enzyme
-
Test compound or DMSO (for control wells)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Add the donor particles to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (dependent on the fluorescent lipid used) at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours at 37°C.
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence per unit time) for each well.
-
Normalize the rates of the compound-treated wells to the rate of the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Visualizing the CETP Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the CETP-mediated lipid transfer pathway and a typical experimental workflow for assessing CETP inhibition.
Caption: The role of CETP in lipid transfer and its inhibition.
References
Synthetic route comparison for different isomers of fluoro-trifluoromethyl benzamides
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of synthetic routes to various isomers of fluoro-trifluoromethyl benzamides, offering a valuable resource for selecting the most efficient pathway based on available starting materials and desired product specifications. The following sections detail common synthetic strategies, supported by experimental data and protocols.
The introduction of fluorine and trifluoromethyl moieties can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. Consequently, the efficient synthesis of building blocks such as fluoro-trifluoromethyl benzamides is of paramount importance. This comparison focuses on two primary and versatile strategies for amide bond formation: the acylation of ammonia using an activated carboxylic acid derivative (an acyl chloride) and the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide.
Synthetic Route Comparison
Two principal retrosynthetic disconnections for the synthesis of fluoro-trifluoromethyl benzamides are considered:
-
From Carboxylic Acid: This approach involves the conversion of a fluoro-trifluoromethyl benzoic acid to a more reactive species, typically an acyl chloride, followed by amination.
-
From Aryl Halide: This method utilizes a palladium-catalyzed cross-coupling reaction between a fluoro-trifluoromethyl substituted aryl halide and an ammonia surrogate.
The choice between these routes is often dictated by the commercial availability and cost of the starting materials.
Table 1: Comparison of Synthetic Routes for Fluoro-Trifluoromethyl Benzamide Isomers
| Target Benzamide Isomer | Starting Material | Synthetic Route | Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time | Ref. |
| 2-Fluoro-5-(trifluoromethyl)benzamide | 2-Fluoro-5-(trifluoromethyl)benzoic acid | Acyl Chloride Formation & Amination | 1. Oxalyl chloride, cat. DMF, CH₂Cl₂2. Ammonia (in THF or other suitable solvent) | High (typical) | High | ~2-4 h | [1][2] |
| 3-Fluoro-4-(trifluoromethyl)benzamide | 3-Fluoro-4-(trifluoromethyl)benzoic acid | Acyl Chloride Formation & Amination | 1. Oxalyl chloride, cat. DMF, CH₂Cl₂2. Ammonia (in THF or other suitable solvent) | High (typical) | High | ~2-4 h | [1][2] |
| 3-Fluoro-5-(trifluoromethyl)benzamide | 3-Fluoro-5-(trifluoromethyl)benzoic acid | Acyl Chloride Formation & Amination | 1. HBTU, HOBt, DIPEA, DMF2. Amine | Good (typical) | High | 12-24 h | [3] |
| 2-(Trifluoromethyl)benzamide | 2,3-Dichlorotrifluorotoluene | Multi-step (Fluorination, Cyanation, Hydrogenation, Hydrolysis) | 1. Fluorinating agent2. Cyaniding agent3. H₂, Catalyst4. Hydrolysis | >67 (overall) | >97 | Multi-day | [4] |
| General Aryl Amide | Aryl Halide (e.g., Ar-Cl, Ar-Br) | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia surrogate | Good to Excellent | High | 12-24 h | [5] |
Experimental Protocols
Route 1: Amide Synthesis via Acyl Chloride from Carboxylic Acid
This is a widely used and generally high-yielding two-step, one-pot procedure. The carboxylic acid is first activated with an activating agent like oxalyl chloride or thionyl chloride to form the acyl chloride in situ. This is followed by the addition of an ammonia source to furnish the primary amide.
General Experimental Protocol:
-
Acyl Chloride Formation: To a solution of the corresponding fluoro-trifluoromethyl benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) is added a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Oxalyl chloride (1.2-1.5 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are typically removed under reduced pressure.[2]
-
Amination: The crude acyl chloride is redissolved in an anhydrous aprotic solvent. The solution is then added to a cooled (0 °C) solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol or 0.5M in THF) or aqueous ammonium hydroxide.[6] The reaction is stirred and allowed to warm to room temperature.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of primary benzamides, an ammonia surrogate is used.
General Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the fluoro-trifluoromethyl aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., NaOtBu or Cs₂CO₃).
-
Addition of Reagents: An ammonia surrogate (e.g., LiN(SiMe₃)₂, Ph₃SiNH₂, or LiNH₂) and an anhydrous solvent (e.g., toluene or dioxane) are added.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired benzamide.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed.
Caption: General workflow for the synthesis of fluoro-trifluoromethyl benzamides starting from the corresponding carboxylic acid.
Caption: Simplified representation of the Buchwald-Hartwig amination for the synthesis of fluoro-trifluoromethyl benzamides.
Concluding Remarks
The synthesis of fluoro-trifluoromethyl benzamide isomers can be reliably achieved through several well-established methods. The conversion of the corresponding carboxylic acids to acyl chlorides followed by amination is a robust and often high-yielding approach, particularly when the starting benzoic acids are readily available. For cases where the corresponding aryl halides are more accessible, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative with broad substrate scope and functional group tolerance. The selection of the optimal synthetic route will depend on a careful evaluation of starting material availability, cost, and the specific requirements of the target molecule.
References
- 1. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
A Comparative Guide to 3-Fluoro-4-(trifluoromethyl)benzamide and Other Halogenated Benzamides in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of 3-Fluoro-4-(trifluoromethyl)benzamide with other halogenated benzamides, focusing on their performance and potential in drug design. By presenting experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to be a valuable resource for researchers in the field.
The Role of Halogenation in Benzamide Drug Candidates
Halogenation is a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of fluorine, chlorine, bromine, or iodine can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity. The benzamide scaffold, a prevalent motif in numerous biologically active compounds, serves as an excellent platform to explore the nuanced effects of different halogen substitutions.
The subject of this guide, this compound, incorporates two key fluorinated moieties: a fluorine atom and a trifluoromethyl group. The trifluoromethyl group is known to enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity.[1][2] The additional fluorine atom can further influence the electronic properties and conformation of the molecule, potentially leading to improved target engagement and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.[3]
Comparative Analysis of Biological Activity
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology. Benzamide derivatives have been extensively explored as HDAC inhibitors. A study on achiral analogues of the HDAC inhibitor AR-42 reported the in vitro activity of a compound containing a 3-fluoro-4-(trifluoromethyl)phenyl moiety.
Table 1: Comparative in vitro Activity of Halogenated Benzamide Derivatives as HDAC Inhibitors
| Compound/Moiety | Target | IC50 (nM) | Reference Compound |
| 3-Fluoro-4-(trifluoromethyl)phenyl containing analogue | P. falciparum HDAC | 233 | AR-42 (IC50 = 16 nM) |
It is important to note that the modest activity of the 3-fluoro-4-(trifluoromethyl)phenyl analogue in this specific study does not preclude its potential as a potent inhibitor for other HDAC isoforms or in a different molecular scaffold. Fluorination of benzamide-based HDAC inhibitors has been shown to enhance selectivity for specific HDAC isoforms.[1][4][5] For instance, the substitution of a hydrogen with a fluorine atom can reduce the potency against HDAC1 while maintaining or slightly improving it for HDAC6, thus enhancing selectivity.[1]
Dopamine D2 Receptor Binding
Substituted benzamides are a well-known class of dopamine D2 receptor antagonists used in the treatment of psychosis. The nature and position of halogen substituents on the benzamide ring can significantly influence binding affinity. A study on various halogenated benzamide derivatives as potential radioligands for D2-like dopamine receptors provides valuable comparative data.
Table 2: Comparative in vitro Binding Affinities of Halogenated Benzamide Derivatives for the Dopamine D2 Receptor
| Compound | Halogen Substitution | Ki (nM) |
| NAE | Iodo | 0.68 |
| NABrE | Bromo | Similar to FP and DMFP |
| FP | Fluoro | Not specified, but in a similar range to NAE and NABrE |
| DMFP | Fluoro | Not specified, but in a similar range to NAE and NABrE |
| NADE | Iodo | 14 |
| NABrDE | Bromo | Similar to FP and DMFP |
Note: The specific structures of FP and DMFP were not detailed in the abstract.
The data suggests that iodo- and bromo-substituted benzamides can exhibit high affinity for the D2 receptor. While specific Ki values for the fluoro-derivatives were not provided in the abstract, they were reported to be in a similar range, indicating that fluorine is also a favorable substitution for D2 receptor binding. The trifluoromethyl group, known for its ability to engage in hydrophobic interactions, could further enhance binding affinity when incorporated into a benzamide scaffold targeting the D2 receptor.[6][7]
Physicochemical Properties: A Comparative Overview
The choice of halogen significantly impacts key physicochemical properties that are critical for drug development.
Table 3: Predicted and Observed Trends in Physicochemical Properties of Halogenated Benzamides
| Property | Fluoro- | Chloro- | Bromo- | Iodo- |
| Lipophilicity (logP) | Increases relative to H | Increases more than Fluoro | Increases more than Chloro | Increases most |
| Solubility | Generally higher than Chloro | Generally lower than Fluoro | Lower than Chloro | Lowest |
| Polarizability | Low | Moderate | High | Highest |
| Halogen Bond Donor Strength | Weak | Moderate | Strong | Strongest |
These are general trends observed for halogenated aromatic compounds and may vary depending on the specific molecular context.[8][9][10]
The higher lipophilicity of the heavier halogens can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects. Conversely, the higher solubility of fluorinated compounds can be advantageous for formulation and bioavailability.[8]
Experimental Protocols
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.[11]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 5 µL of the diluted test compounds or DMSO (for control).
-
Add 20 µL of the diluted HDAC enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the Developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.[12][13]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]Spiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl2).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of non-specific binding control (for non-specific binding) or 25 µL of diluted test compound.
-
25 µL of radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways relevant to the biological targets discussed.
Caption: HDAC inhibition leads to histone hyperacetylation and gene activation.
Caption: D2 receptor antagonists block dopamine's inhibitory effect on adenylyl cyclase.
Conclusion
This compound represents a promising scaffold in drug design, leveraging the beneficial effects of both fluorine and trifluoromethyl substitutions. While direct comparative data with other halogenated analogs is sparse, the principles of medicinal chemistry suggest that each halogen offers a unique profile of physicochemical and biological properties. The choice of halogen will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding for researchers to make informed decisions in the design and development of novel halogenated benzamide-based therapeutics. Further experimental studies are warranted to fully elucidate the comparative performance of this class of compounds.
References
- 1. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of 3-Fluoro-4-(trifluoromethyl)benzamide Derivatives
For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of successful drug design. This guide provides a comparative overview of the in vitro metabolic stability of 3-Fluoro-4-(trifluoromethyl)benzamide derivatives, a chemical scaffold of increasing interest in medicinal chemistry. By examining the influence of fluorination on metabolic pathways, we offer insights into optimizing drug candidates for enhanced pharmacokinetic profiles.
The introduction of fluorine and trifluoromethyl groups into drug candidates is a widely employed strategy to enhance metabolic stability. These modifications can block sites susceptible to metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability. This guide delves into the experimental evaluation of this stability and illustrates the expected metabolic advantages of such substitutions.
Comparative Metabolic Stability Data
While specific quantitative in vitro metabolic stability data for a broad range of this compound derivatives is not extensively available in the public domain, we can construct a comparative analysis based on well-established medicinal chemistry principles. The following table illustrates the expected differences in metabolic stability between a hypothetical this compound derivative and its non-fluorinated benzamide analog when subjected to a human liver microsomal stability assay.
| Parameter | Benzamide (Analog) | This compound (Derivative) | Rationale for Difference |
| Half-Life (t½, min) | Shorter (e.g., < 30) | Longer (e.g., > 60) | The fluoro and trifluoromethyl groups block potential sites of oxidative metabolism by CYP enzymes, slowing the compound's degradation. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Higher | Lower | A lower rate of metabolism results in a lower intrinsic clearance by the liver microsomes. |
| Primary Metabolites | Aromatic hydroxylation, N-dealkylation products | Reduced or absent aromatic hydroxylation; potential for metabolism at other sites | The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. |
Experimental Protocols
A standard and robust method for assessing in vitro metabolic stability is the liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
Internal standard for analytical quantification
2. Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsomes and the test compound or control to the phosphate buffer. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reactions. For the negative control wells, add buffer instead of the NADPH system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (volume of incubation / protein concentration).
Visualizing the Process
To better understand the experimental and metabolic pathways, the following diagrams are provided.
A Comparative Guide to Confirming the Structure of 3-Fluoro-4-(trifluoromethyl)benzamide Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides an objective comparison of single-crystal X-ray crystallography with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of 3-Fluoro-4-(trifluoromethyl)benzamide and its derivatives. The information is supported by experimental data from the target molecule and its close analogs.
Data Presentation
The following tables summarize key quantitative data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for this compound and related compounds.
Table 1: Crystallographic Data for Fluorinated and Trifluoromethylated Benzamide Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | C₁₄H₉F₄NO | Monoclinic | P2₁/n | 8.8546(3) | 22.4647(6) | 12.9806(4) | 108.455(1) | [1] |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) | C₁₄H₉F₄NO | Monoclinic | P2₁/n | 8.8546(3) | 22.4647(6) | 12.9806(4) | 108.455(1) | [1] |
| N-[4-(Trifluoromethyl)phenyl]benzamide | C₁₄H₁₀F₃NO | Triclinic | P-1 | 5.8624(2) | 10.4578(4) | 10.7099(4) | 76.536(1) | [2] |
Table 2: NMR Spectroscopic Data for this compound and Analogs
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 3-Fluoro-N-phenyl-benzamide | ¹H | d₆-DMSO | 10.30 (s, 1H), 7.86 – 7.70 (m, 4H), 7.59 (m, 1H), 7.51 – 7.40 (m, 1H), 7.40 – 7.30 (m, 2H), 7.17 – 7.04 (m, 1H) |
| ¹³C | d₆-DMSO | 164.1, 163.1, 160.7, 138.9, 137.3, 137.2, 130.6, 130.5, 128.6, 123.9, 123.8, 120.5, 118.5, 118.3, 114.6, 114.3 | |
| Methyl 4-(trifluoromethyl)benzoate | ¹³C | CDCl₃ | 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 208.03801 |
| Positive | [M+Na]⁺ | 230.01995 |
| Positive | [M+NH₄]⁺ | 225.06455 |
| Negative | [M-H]⁻ | 206.02345 |
Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ions) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Connectivity of atoms, chemical environment of nuclei, and information about molecular dynamics in solution. | Molecular weight, elemental composition, and fragmentation patterns that suggest structural motifs. |
| Advantages | Unambiguous determination of absolute structure. High precision. | Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant. Non-destructive. | High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques (e.g., GC-MS, LC-MS). |
| Limitations | Requires the growth of high-quality single crystals, which can be challenging. Provides a static picture of the molecule in the solid state. | Less precise than X-ray crystallography for determining bond lengths and angles. Can be complex to interpret for large or highly symmetric molecules. | Does not directly provide 3D structural information. Isomers can be difficult to distinguish without tandem MS. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For structural elucidation, a series of experiments are typically performed, including ¹H NMR, ¹³C NMR, and possibly 2D experiments like COSY and HSQC to establish connectivity.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. Depending on the compound's properties and the desired information, various ionization techniques can be used, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight, and the fragmentation pattern can be analyzed to deduce structural information.
Visualization of Workflows and Comparisons
References
A Researcher's Guide to the Certificate of Analysis for 3-Fluoro-4-(trifluoromethyl)benzamide: Ensuring Quality and Comparability
For researchers, scientists, and drug development professionals, the purity and quality of starting materials are paramount to the success and reproducibility of their work. 3-Fluoro-4-(trifluoromethyl)benzamide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its Certificate of Analysis (CoA) is crucial for quality assessment. This guide provides a detailed comparison of what to look for in a CoA for this compound, including key analytical data, experimental protocols, and a comparison with potential alternatives.
Key Quality Parameters on a Certificate of Analysis
When evaluating a CoA for this compound, several key parameters should be scrutinized. The following table summarizes these critical attributes and provides typical specifications. For comparison, we have included data for two common structural isomers, 4-Fluoro-3-(trifluoromethyl)benzamide and 2-Fluoro-5-(trifluoromethyl)benzamide, which could be potential alternatives or impurities.
Table 1: Comparison of Key Quality Parameters for Fluorinated Benzamide Derivatives
| Parameter | This compound | 4-Fluoro-3-(trifluoromethyl)benzamide | 2-Fluoro-5-(trifluoromethyl)benzamide |
| Appearance | White to off-white crystalline powder | White to off-white solid | White to light yellow powder |
| Purity (by HPLC) | ≥ 98.0% | ≥ 97.0% | ≥ 97.0% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (by ¹⁹F NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 208.04 | [M+H]⁺ = 208.04 | [M+H]⁺ = 208.04 |
| Melting Point | 150-154 °C | 138-142 °C | Not specified |
| Residual Solvents | ≤ 0.5% (e.g., Ethyl Acetate) | ≤ 0.5% (e.g., Dichloromethane) | Not specified |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | Not specified |
Understanding Potential Impurities
Impurities can significantly impact the outcome of a reaction. For this compound, potential impurities can arise from the starting materials or side reactions during synthesis. One common impurity to be aware of is a "desfluoro" impurity, where the fluorine atom is replaced by a hydrogen atom.[1] The presence of positional isomers, such as those listed in Table 1, is also a possibility. A high-quality CoA will not only report the purity of the main compound but also specify the levels of any significant impurities.
Experimental Protocols for Quality Verification
To ensure the data on a CoA is reliable, it is essential to understand the methodologies behind the analyses. Below are detailed protocols for the key experiments used to assess the quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates the main compound from any non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-20 min: 30% B
-
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For fluorinated compounds, both ¹H NMR and ¹⁹F NMR are crucial.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Analysis:
-
Acquire the proton NMR spectrum.
-
Expected signals for this compound in DMSO-d₆:
-
Broad singlet around 8.1 ppm (1H, -CONH₂)
-
Multiplet around 7.9-8.0 ppm (1H, Ar-H)
-
Multiplet around 7.7-7.8 ppm (1H, Ar-H)
-
Broad singlet around 7.6 ppm (1H, -CONH₂)
-
Multiplet around 7.5-7.6 ppm (1H, Ar-H)
-
-
-
¹⁹F NMR Analysis:
-
Acquire the fluorine-19 NMR spectrum.
-
Expected signals for this compound:
-
Singlet around -62 ppm (CF₃)
-
Singlet around -110 ppm (Ar-F)
-
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals should be consistent with the known structure of the compound.
Molecular Weight Verification by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ at an m/z of approximately 208.04.
Visualizing Workflows and Comparisons
To further clarify the quality control process and the relationship between the target compound and its alternatives, the following diagrams are provided.
By carefully examining the Certificate of Analysis and understanding the underlying analytical methods, researchers can ensure the quality and consistency of their starting materials. This diligence is a critical step in producing reliable and reproducible scientific results. When considering alternatives, it is essential to obtain and compare their respective CoAs to make an informed decision based on purity and impurity profiles.
References
Quantitative NMR (qNMR) for assessing the purity of 3-Fluoro-4-(trifluoromethyl)benzamide
Quantitative NMR (qNMR) for Purity Assessment of Aromatic Amides: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of aromatic amides, with a focus on compounds structurally similar to 3-Fluoro-4-(trifluoromethyl)benzamide.
Quantitative NMR stands as a powerful primary analytical method, offering direct measurement of an analyte's concentration. The core principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei within the molecule.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[1][3][4]
Workflow for Purity Determination by qNMR
The process of determining the purity of an aromatic amide using qNMR involves a systematic workflow from sample preparation to final calculation.
Caption: Workflow for purity determination by qNMR.
Comparison with Alternative Analytical Techniques
While qNMR provides significant advantages, other methods are frequently employed for purity assessment. The selection of a technique often hinges on the specific analytical requirements, the nature of the sample, and the anticipated impurities.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common alternatives.
Quantitative Data Summary
The following table presents a comparative summary of the key performance metrics for qNMR, HPLC, and GC in the context of purity determination for a small organic molecule like an aromatic amide. The data is representative and aims to illustrate the typical performance of each technique.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Chromatographic separation based on differential partitioning between a stationary and mobile phase.[2] | Chromatographic separation of volatile compounds.[6] |
| Accuracy | High, provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2] | High, dependent on calibration with standards. |
| Precision | Excellent, with a typically low relative standard deviation (RSD).[3] | Very good, with low RSD. | Good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Overlapping signals can be a challenge.[2][4] | High, based on chromatographic separation. Co-eluting impurities can be an issue.[2] | High, based on chromatographic separation. |
| Reference Standard | Requires a certified internal standard of a different compound.[2][4] | Typically requires a reference standard of the analyte; the area percent method is common but less accurate.[2] | Requires a reference standard of the analyte for accurate quantification. |
| Sensitivity | Lower than chromatographic methods.[6] | High, especially with UV or MS detectors.[6] | Very high, particularly with sensitive detectors like FID or MS.[7] |
| Sample Throughput | Moderate. | High. | High. |
| Destructive | No.[6] | Yes.[5] | Yes. |
Logical Relationship of Analytical Techniques
The choice of an analytical technique for purity assessment is a critical decision in the drug development process, influenced by various factors.
Caption: Decision logic for selecting an analytical method.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each of the discussed techniques.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the determination of purity for an aromatic amide using ¹H qNMR with an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the aromatic amide sample into an NMR tube.[8]
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[4]
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.[8]
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker).[8]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).[5]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
-
Acquisition Time (aq): At least 3 seconds.[5]
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.[8]
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general reversed-phase HPLC method for the purity assessment of an aromatic amide.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of the aromatic amide sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Data Analysis:
-
The purity is often determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of the analyte is used to create a calibration curve.
-
Gas Chromatography (GC) Protocol
This protocol is suitable for volatile and thermally stable aromatic amides or those that can be derivatized to become volatile.
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Detector Temperature: 300°C (for FID).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the compound is not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary.
-
-
Data Analysis:
-
Similar to HPLC, the area percent method can be used for a preliminary assessment. For accurate quantification, calibration with a reference standard of the analyte is required.[9]
-
References
- 1. emerypharma.com [emerypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. enovatia.com [enovatia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-(trifluoromethyl)benzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Fluoro-4-(trifluoromethyl)benzamide, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Hazards
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as 3-Fluoro-2-(trifluoromethyl)benzamide and p-(Trifluoromethyl)benzamide, indicate that this compound should be handled as a hazardous substance.[1][2] Key potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Table 1: Summary of Potential Hazards and Key Information
| Hazard Category | Description | Precautionary Statement Examples |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to federal, state, and local regulations.[1] The following protocol outlines the necessary steps for its safe handling and disposal as a hazardous chemical waste.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on the available data for similar compounds, this compound should be treated as a hazardous waste.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under EPA guidelines (40 CFR 261.3).[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Irritant").[5]
Step 2: Segregation and Storage
-
Incompatible Materials: Store this waste separately from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[4][6]
-
Container Requirements: Use a designated, leak-proof, and sealable container that is compatible with the chemical.[7][8] Ensure the container is kept tightly closed.[1][2][3][4]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][9] This area must be under the direct supervision of laboratory personnel.[8]
-
Storage Conditions: The SAA should be a well-ventilated, cool, and dry area.[9]
Step 3: Personal Protective Equipment (PPE)
-
Required PPE: When handling the waste, always wear appropriate personal protective equipment, including:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2]
Step 4: Waste Collection and Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][11]
-
Lab Pack: For small quantities, a "lab pack" is a common method of disposal.[12] This involves placing small, labeled containers of compatible waste into a larger drum with absorbent material.[12] Your institution's Environmental Health and Safety (EHS) office or your contracted waste disposal service can provide specific instructions for this.[9]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory agencies.[10]
Step 5: Spill and Emergency Procedures
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container.[1][2] Avoid creating dust.[4] For a liquid spill, absorb it with an inert material.[1]
-
Ventilation: Ensure adequate ventilation during cleanup.[1]
-
Reporting: Report any spills to your institution's EHS office immediately.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 10. epa.gov [epa.gov]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for 3-Fluoro-4-(trifluoromethyl)benzamide
Essential Safety and Handling Protocols for Researchers and Drug Development Professionals
The proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides detailed procedural information for the safe handling and disposal of 3-Fluoro-4-(trifluoromethyl)benzamide, a compound that requires careful management due to its potential hazards. The following protocols are based on the safety data for structurally similar compounds and established best practices for handling halogenated organic molecules.
Immediate Safety and Logistical Information
While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for the closely related compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, indicates that it is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure.
Emergency First Aid Procedures:
-
If on Skin: Wash with plenty of water.[1] If skin irritation occurs, seek medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling halogenated aromatic compounds.[3] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety goggles or face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[4] A face shield offers additional protection against splashes.[5] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental contact.[3] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls may be necessary.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a respirator if working in a poorly ventilated area or when the generation of dust or aerosols is likely.[4][7] |
Operational Plan for Handling
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Experimental Workflow:
Caption: A typical experimental workflow for handling this compound.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Disposal Protocol:
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[3]
-
Container: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste".[3]
-
Collection:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container.
-
Contaminated Materials: Place any contaminated items, such as gloves, weighing paper, and pipette tips, into the same container.
-
Rinsate: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this solvent rinse in a separate, labeled container for "Halogenated Organic Solvent Waste".[3]
-
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
Caption: Emergency response plan for a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
